Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-4-12-9(11)7-5(2)6(3)13-8(7)10/h4,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSDXODDWAQWJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197437 | |
| Record name | Ethyl 2-amino-4,5-dimethyl3-thenoate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4815-24-1 | |
| Record name | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4815-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 2-amino-4,5-dimethyl3-thenoate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4815-24-1 | |
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| Record name | Ethyl 2-amino-4,5-dimethyl3-thenoate | |
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| Record name | Ethyl 2-amino-4,5-dimethyl3-thenoate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.079 | |
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| Record name | ETHYL 2-AMINO-4,5-DIMETHYL3-THENOATE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R50Y14M25S | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate CAS 4815-24-1 properties
An In-depth Technical Guide to Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS 4815-24-1)
For Researchers, Scientists, and Drug Development Professionals
Overview
This compound, with CAS number 4815-24-1, is a substituted aminothiophene derivative. Thiophene-based compounds are a significant class of heterocyclic molecules that are integral to numerous biologically active compounds and functional materials.[1][2] This particular molecule serves as a versatile and crucial intermediate in organic synthesis. Its unique thiophene structure enhances reactivity, making it a valuable building block for the development of novel therapeutic agents and advanced materials.[3] Researchers in medicinal chemistry value its role in creating biologically active molecules, while its properties also pave the way for new pathways in organic synthesis and materials science, including the formulation of specialty polymers, dyes, and electronic materials.[1][3]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. The data has been compiled from various suppliers and literature sources.
| Property | Value | Source(s) |
| CAS Number | 4815-24-1 | [3][4][5] |
| Molecular Formula | C₉H₁₃NO₂S | [3][4] |
| Molecular Weight | 199.27 g/mol | [3][4] |
| Appearance | White to light yellow or amber solid/powder | [3][4][5][6] |
| Melting Point | 90 - 94 °C | [3][5] |
| Boiling Point | 100 °C (Note: Pressure not specified) | [6] |
| Purity | ≥ 98% (by GC) | [3][4][5] |
| Synonyms | 2-Amino-4,5-dimethylthiophene-3-carboxylic acid ethyl ester, Ethyl 2-amino-4,5-dimethyl-3-thenoate | [3][5][6] |
Synthesis and Purification: Experimental Protocols
The most established method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald multicomponent reaction.[7] This one-pot synthesis is efficient and straightforward.
Gewald Synthesis Protocol
This protocol involves the condensation of a ketone (2-butanone), an activated nitrile (ethyl cyanoacetate), and elemental sulfur, catalyzed by a base.
Materials:
-
2-Butanone (0.28 mol)
-
Ethyl cyanoacetate (0.28 mol)
-
Elemental sulfur powder (0.28 mol)
-
Diethylamine (0.28 mol) or Morpholine
-
Ethanol (as solvent)
-
Ice-cold water
Procedure:
-
To a suitable round-bottomed flask (e.g., 100-mL), add 2-butanone (20 g, 0.28 mol), ethyl cyanoacetate (31.4 g, 0.28 mol), and elemental sulfur powder (8.9 g, 0.28 mol).[8]
-
Add ethanol as the solvent to the mixture.[8]
-
While stirring, slowly add diethylamine (21 g, 0.28 mol) dropwise to the mixture.[8] An alternative protocol suggests adding morpholine (5 mL) over 30 minutes at 35-40 °C.[9]
-
The reaction mixture is then stirred continuously. Depending on the specific procedure, this can be done at room temperature for 8 hours or at 45-50 °C for 3 hours.[8][9]
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).[1]
-
Upon completion, allow the mixture to cool to room temperature. Some protocols suggest further cooling in a refrigerator overnight.[2]
-
Quench the reaction by diluting the mixture with water.[1][8] This will cause the product to precipitate.
-
Collect the resulting solid precipitate by filtration.[8][9]
-
Wash the crude product with ethanol.[9]
Purification Protocol
The crude product can be purified to achieve high purity (≥98%).
Materials:
-
Crude this compound
-
Ethanol
Procedure:
-
The most commonly cited method for purification is recrystallization from ethanol.[8][9]
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Filter the purified crystals and dry them under vacuum. The expected product is a yellow solid.[8]
Caption: Workflow for the Gewald synthesis and purification of the title compound.
Applications and Biological Activities
This compound is a key starting material in several fields, owing to the versatile reactivity of the aminothiophene scaffold.
-
Pharmaceutical Development : It is a crucial intermediate for synthesizing pharmaceuticals.[3] Its derivatives are explored for a wide range of therapeutic uses, including anti-inflammatory, analgesic, antioxidant, and potential anticancer agents.[2][8][10] The thiophene core is known to enhance bioactivity, with some derivatives targeting neurological disorders.[3][11]
-
Agrochemicals : The compound is used in the formulation of agrochemicals, where it acts as a bioactive agent to improve pest control and enhance crop resilience.[3]
-
Materials Science : It finds applications in creating specialty chemicals and polymers.[3] The inherent properties of thiophenes are suitable for developing functional materials like organic light-emitting diodes (OLEDs) and field-effect transistors.[1]
-
Analytical Chemistry : It can be employed as a chemical standard in various analytical methods to improve the accuracy and reliability of analyses.[3]
Potential Signaling Pathway Involvement
While specific signaling pathways for this compound are not extensively documented, the broader class of 2-aminothiophene derivatives has been shown to interact with key biological targets. This suggests potential mechanisms of action for novel drugs synthesized from this intermediate.
-
Adenosine A1 Receptor Modulation : Thiophene derivatives have been identified as allosteric enhancers at the adenosine A1 receptor, a target linked to antiarrhythmic and antilipolytic activities.[1]
-
Enzyme Inhibition : Derivatives have been investigated as inhibitors of various enzymes. For instance, some have been screened for inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B), a key target in the treatment of diabetes and obesity.[12]
The diagram below illustrates a conceptual relationship where derivatives of the title compound could potentially modulate these signaling pathways to achieve a therapeutic effect.
Caption: Potential modulation of signaling pathways by aminothiophene derivatives.
Safety and Handling
Appropriate safety measures must be observed when handling this chemical.
-
Hazard Classification : The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[13]
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles (EN 166), and a lab coat.[14]
-
Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[14][15] Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.[14][15]
-
Storage : Store in a dry, cool, and well-ventilated place.[14] Keep the container tightly closed and away from incompatible materials such as oxidizing agents.[15]
Conclusion
This compound is a high-value chemical intermediate with significant potential across pharmaceuticals, agrochemicals, and materials science. Its straightforward synthesis via the Gewald reaction and its versatile chemical nature make it an attractive starting point for the discovery and development of novel, high-performance molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage this compound in their work.
References
- 1. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. chemimpex.com [chemimpex.com]
- 4. labproinc.com [labproinc.com]
- 5. This compound | 4815-24-1 | TCI Deutschland GmbH [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 4815-24-1 [chemicalbook.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ethyl 2-aminothiophene-3-carboxylate | C7H9NO2S | CID 1988156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. fishersci.com [fishersci.com]
Physical and chemical properties of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a polysubstituted aminothiophene that serves as a key intermediate in the synthesis of various heterocyclic compounds with significant biological activities. Its thiophene core makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and characterization.
Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a white to pale yellow crystalline powder.[1] It is recognized for its stability and enhanced solubility, which makes it a versatile reagent in organic synthesis.[2]
Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-Amino-4,5-dimethyl-3-thiophenecarboxylic Acid Ethyl Ester | [3] |
| CAS Number | 4815-24-1 | [1] |
| Molecular Formula | C₉H₁₃NO₂S | [1] |
| Molecular Weight | 199.27 g/mol | [1] |
| Appearance | White to almost white clear liquid or Very Pale Yellow solid | [1][4] |
| Melting Point | 90 - 94 °C, 93 °C | [1][4] |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Enhanced solubility | [2] |
| pKa | Data not available | N/A |
| UV max (MeOH) | 310 nm | [3] |
| Purity | ≥ 98% (GC) | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy
A representative ¹H NMR spectrum of this compound in CDCl₃ shows the following signals:
-
δ 1.2 (t, 3H, J = 7.0 Hz): Triplet corresponding to the three protons of the ethyl ester's methyl group.
-
δ 2.0 (s, 3H): Singlet for the three protons of the methyl group at position 5 of the thiophene ring.
-
δ 2.3 (s, 3H): Singlet for the three protons of the methyl group at position 4 of the thiophene ring.
-
δ 4.5 (q, 2H, J = 7.0 Hz): Quartet for the two protons of the ethyl ester's methylene group.
¹³C NMR Spectroscopy
IR Spectroscopy
The Infrared (IR) spectrum is used to identify the functional groups present in the molecule. Key vibrational frequencies (in cm⁻¹) observed for this compound are:
-
3433, 3336, 3218 cm⁻¹: N-H stretching vibrations of the primary amine group.
-
2918, 2855 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
1716 cm⁻¹: C=O stretching vibration of the ester group.
-
1609, 1520 cm⁻¹: C=C stretching vibrations within the thiophene ring.
-
1305, 1047 cm⁻¹: C-O stretching vibrations.
Experimental Protocols
Synthesis via Gewald Reaction
This compound is commonly synthesized via the Gewald three-component reaction.[3] This one-pot synthesis involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.
3.1.1. Materials and Reagents
-
2-Butanone
-
Ethyl cyanoacetate
-
Elemental sulfur powder
-
Diethylamine (or Morpholine)
-
Ethanol
-
Water (for quenching)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
3.1.2. Procedure
-
In a round-bottomed flask, dissolve 2-butanone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.0 eq.) in ethanol.[3]
-
To this mixture, add diethylamine (1.0 eq.) dropwise with stirring.[3]
-
Stir the reaction mixture continuously at room temperature for 8 hours or heat to 45-55 °C for 2-3 hours.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water to precipitate the crude product.[3]
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a yellow solid.[3]
Characterization Protocols
3.2.1. Melting Point Determination
The melting point of the purified product can be determined using a standard melting point apparatus. The observed melting point should be within the range of 90-94 °C.[4]
3.2.2. NMR Spectroscopy
-
Prepare a sample by dissolving approximately 10-20 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra to identify chemical shifts, multiplicities, coupling constants, and integration values to confirm the structure.
3.2.3. IR Spectroscopy
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹ and identify the characteristic absorption bands for the functional groups present in the molecule.
Applications in Drug Development
This compound is a valuable building block in the synthesis of various biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications.
-
Anti-inflammatory and Analgesic Agents: The compound is used in the preparation of triazine and pyrimidine derivatives that exhibit anti-inflammatory and analgesic properties.[3]
-
Antioxidants: It serves as a precursor for the synthesis of antioxidants through the formation of heteroaryl amines.[3]
-
Cannabinoid Receptor (CB2) Agonists: This thiophene derivative is a key intermediate in the synthesis of selective CB2 cannabinoid receptor partial agonists, which are being explored for their therapeutic potential.[3]
Visualized Workflows
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
Logical Relationship in Drug Discovery
The diagram below outlines the logical progression from the core compound to its application in the development of bioactive molecules.
Caption: Role in Bioactive Molecule Synthesis.
References
The Gewald Reaction: A Comprehensive Technical Guide to Thiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] First reported by Karl Gewald in 1966, this one-pot synthesis has become a cornerstone in heterocyclic chemistry, providing access to a class of compounds with significant applications in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the Gewald reaction mechanism, detailed experimental protocols, and a summary of relevant quantitative data.
Core Reaction Mechanism
The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.[1][3] The reaction proceeds through a sequence of key steps, beginning with a Knoevenagel condensation, followed by the addition of sulfur, and culminating in a cyclization and tautomerization to form the aromatic 2-aminothiophene ring. While the overall transformation is well-established, the precise mechanism of the sulfur addition step has been a subject of discussion, with recent computational studies providing deeper insights.
The generally accepted mechanism unfolds as follows:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene compound (α-cyanoester).[1] This step forms a stable α,β-unsaturated nitrile intermediate, also known as a vinylogous nitrile.
-
Michael Addition of Sulfur: The elemental sulfur, activated by the base, is believed to add to the β-position of the α,β-unsaturated nitrile intermediate via a Michael-type addition. The exact nature of the sulfurating agent is complex and may involve polysulfide intermediates.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization. The sulfur atom attacks the nitrile group, leading to the formation of a five-membered ring.
-
Tautomerization/Aromatization: The cyclic intermediate then undergoes tautomerization to yield the final, stable 2-aminothiophene product. This final aromatization step is a significant driving force for the reaction.
Detailed Mechanistic Steps
Knoevenagel Condensation
The initial step of the Gewald reaction is the Knoevenagel condensation. The base deprotonates the α-carbon of the cyanoester, creating a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the carbonyl carbon of the ketone or aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated nitrile intermediate.
Quantitative Data Summary
The Gewald reaction is known for its broad substrate scope and generally good to excellent yields. The following table summarizes representative yields for the synthesis of various 2-aminothiophenes under different reaction conditions.
| Entry | Carbonyl Compound | Active Methylene Compound | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 2 | 91 | |
| 2 | Acetone | Ethyl Cyanoacetate | Diethylamine | Methanol | Reflux | 4 | 85 | |
| 3 | 4-Methylcyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 2.5 | 88 | |
| 4 | Acetophenone | Malononitrile | Piperidine | DMF | 80 | 6 | 78 | [4] |
| 5 | Propiophenone | Ethyl Cyanoacetate | Morpholine | Ethanol | Reflux | 5 | 82 | [4] |
| 6 | Cyclopentanone | Malononitrile | Pyrrolidine | Methanol | 50 | 3 | 90 | [5] |
| 7 | Butanone | Cyanoacetamide | Triethylamine | Ethanol | Reflux | 4 | 75 | [6] |
| 8 | 4-Chloroacetophenone | Malononitrile | Morpholine | DMF | 80 | 6 | 85 | [4] |
| 9 | 4-Methoxyacetophenone | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 7 | 72 | [4] |
| 10 | Cycloheptanone | Malononitrile | Morpholine | Methanol | 50 | 3.5 | 86 | [5] |
Experimental Protocols
The following provides a general experimental protocol for the synthesis of a 2-aminothiophene via the Gewald reaction. Researchers should adapt this protocol based on the specific substrates and desired scale.
Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (20 mL).
-
Addition of Base: To the stirred suspension, add morpholine (1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (or the desired temperature) and maintain for the required time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, pour the reaction mixture into ice-cold water and stir for 30 minutes. The solid product should precipitate.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Characterization: Characterize the final product by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Safety Precautions: The Gewald reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Elemental sulfur is flammable, and morpholine is corrosive and flammable. Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gewald_reaction [chemeurope.com]
- 4. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
The Diverse Biological Activities of 2-Aminothiophene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the biological activities of 2-aminothiophene derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Anticancer Activity
Derivatives of 2-aminothiophene have emerged as a promising class of anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell growth and survival.
One of the primary mechanisms underlying the anticancer activity of certain 2-aminothiophene derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways. These pathways are critical for regulating cell proliferation, survival, and migration.[1][] Dysregulation of EGFR signaling is a common feature in many cancers, making it a key therapeutic target.[][4] Certain 2-aminothiophene derivatives act as ATP-competitive inhibitors of the EGFR tyrosine kinase, preventing its autophosphorylation and the subsequent activation of downstream effectors.[4] This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells.[4]
dot
Caption: EGFR Signaling Pathway Inhibition by 2-Aminothiophene Derivatives.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 2-aminothiophene derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| SB-44 | Prostate, Cervical Adenocarcinoma | < 35 | |
| SB-83 | Prostate, Cervical Adenocarcinoma | < 35 | |
| SB-200 | Prostate, Cervical Adenocarcinoma | < 35 | |
| 6CN14 | HeLa, PANC-1 | Not specified, but showed high efficiency | [5] |
| 7CN09 | HeLa, PANC-1 | Not specified, but showed high efficiency | [5] |
| TP 5 | HepG2, SMMC-7721 | Higher activity than paclitaxel | [6] |
| Compound 2 | MCF-7, HepG2 | 6.57, 8.86 | [7] |
| Compound 8 | MCF-7 | 8.08 | [7] |
| Compound 14 | MCF-7, HepG2 | 12.94, 19.59 | [7] |
| Compound 15 | MDA-MB-231 | 14.8 (GI50) | [8] |
| Compound 17 | MDA-MB-231 | 17.1 (GI50) | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cancer cells from culture flasks and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiophene derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Anti-inflammatory Activity
Several 2-aminothiophene derivatives have demonstrated potent anti-inflammatory properties. Their mechanism of action is often associated with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10][11]
Nrf2 is a transcription factor that plays a central role in the cellular defense against oxidative stress and inflammation.[12] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[13] Upon exposure to inducers, such as certain 2-aminothiophene derivatives, Nrf2 dissociates from Keap1 and translocates to the nucleus.[13] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription.[12][14] These genes encode for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to mitigate oxidative stress and reduce inflammation.[10][15] The anti-inflammatory effects of these derivatives are also linked to the downregulation of pro-inflammatory mediators such as COX-2 and NF-κB.[9][10]
dot
Caption: NRF2 Signaling Pathway Activation by 2-Aminothiophene Derivatives.
Quantitative Data: Anti-inflammatory Activity
The following table presents the in vitro and in vivo anti-inflammatory activity of selected 2-aminothiophene derivatives.
| Compound ID | Assay | IC50 (µM) | % Inhibition | Reference |
| Compound 1 | Neutrophil Respiratory Burst | 121.47 | 61% | [16] |
| Compound 2 | Neutrophil Respiratory Burst | 412 | 94% | [16] |
| Compound 3 | Neutrophil Respiratory Burst | 323 | 30% | [16] |
| Compound 4 | Neutrophil Respiratory Burst | 348 | 75% | [16] |
| Compound 5 | Neutrophil Respiratory Burst | 422 | 71% | [16] |
| Compound 6 | Neutrophil Respiratory Burst | 396 | 81% | [16] |
| Compound 15 | Carrageenan-induced paw edema | - | 58.46% (at 50 mg/kg) | [17] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds (2-aminothiophene derivatives)
-
Standard drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (n=6 per group): vehicle control, standard drug, and test compound groups (at different doses). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Antimicrobial Activity
2-Aminothiophene derivatives have also been investigated for their antimicrobial properties, showing activity against a variety of bacterial and fungal strains.
Quantitative Data: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 2-aminothiophene derivatives against different microorganisms.
| Compound ID | Microorganism | MIC (µM/mL or µg/mL) | Reference |
| Compound 132 | B. subtilis, S. aureus, E. coli, S. typhi | 0.81 mM/mL | [18] |
| Compound 3a | S. pneumoniae, B. subtilis, P. aeruginosa, E. coli | Stronger than Ampicillin and Gentamicin | [18] |
| Compound 6b | A. fumigatus, S. racemosum, G. candidum, C. albicans | Promising antifungal activity | [18] |
| Compound 9 | A. fumigatus, S. racemosum, G. candidum, C. albicans | Promising antifungal activity | [18] |
| Compound 7 | Pseudomonas aeruginosa | More potent than gentamicin | [19] |
| Compound 7b | P. aeruginosa, S. aureus, B. subtilis | Inhibition zones of 20, 20, and 19 mm, respectively | [20] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
2-aminothiophene derivatives
-
Standard antimicrobial agents
-
Sterile 96-well microplates
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the 2-aminothiophene derivatives and standard drugs in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well containing the serially diluted compounds with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 16-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Synthesis and Experimental Workflow
The synthesis of 2-aminothiophene derivatives is most commonly achieved through the Gewald reaction, a one-pot multicomponent reaction. The general workflow for the synthesis and biological evaluation of these compounds is depicted below.
dot
Caption: General Workflow for Synthesis and Biological Evaluation.
Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a versatile method for the synthesis of polysubstituted 2-aminothiophenes.
General Procedure: A mixture of an α-methylene ketone or aldehyde (1 equivalent), an activated nitrile (e.g., malononitrile or ethyl cyanoacetate) (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is treated with a catalytic amount of a base (e.g., morpholine, piperidine, or triethylamine). The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight. Upon completion of the reaction, the product often precipitates from the solution and can be isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.
Conclusion
2-Aminothiophene derivatives represent a highly valuable and versatile scaffold in the field of drug discovery. Their demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections underscores their potential for the development of novel therapeutics. The information compiled in this technical guide, including quantitative biological data, detailed experimental protocols, and mechanistic insights into their modes of action, is intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important class of compounds. Further exploration and optimization of 2-aminothiophene derivatives are warranted to unlock their full therapeutic potential.
References
- 1. ClinPGx [clinpgx.org]
- 2. mdpi.com [mdpi.com]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nrf2-ARE Signaling Pathway: Significance and symbolism [wisdomlib.org]
- 15. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 16. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses [mdpi.com]
- 20. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Strategic Applications of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a polysubstituted aminothiophene, has emerged as a pivotal scaffold in synthetic organic chemistry and medicinal chemistry. First described in the context of the broader discovery of the Gewald reaction, this compound has proven to be a versatile precursor for the synthesis of a variety of heterocyclic systems, most notably thienopyrimidines and cannabinoid receptor 2 (CB2) agonists. This technical guide provides an in-depth exploration of its discovery, historical evolution, and key synthetic methodologies. It presents a compilation of quantitative data, detailed experimental protocols, and a visual representation of its application in a significant drug discovery workflow, offering a comprehensive resource for researchers in the field.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the development of the Gewald reaction , a multicomponent reaction that provides access to polysubstituted 2-aminothiophenes. This reaction was first reported by German chemist Karl Gewald in the 1960s. His seminal work, including a publication in 1965, laid the foundation for the synthesis of a wide array of 2-aminothiophene derivatives.[1][2] The Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.
Initially, the applications of this class of compounds were primarily in the realm of dye chemistry. However, the inherent structural features of 2-aminothiophenes, particularly their ability to serve as synthons for fused heterocyclic systems, quickly garnered the attention of medicinal chemists. Over the subsequent decades, this compound transitioned from a synthetic curiosity to a valuable building block in drug discovery. Its utility has been demonstrated in the synthesis of compounds targeting a range of biological targets, including kinases and G-protein coupled receptors. Specifically, it has become a key intermediate in the development of anti-inflammatory, analgesic, and anticancer agents.[3][4]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for its identification, purification, and characterization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂S | |
| Molecular Weight | 199.27 g/mol | |
| Melting Point | 91-92 °C | [5] |
| Appearance | White to off-white crystalline solid | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 1.2 (t, 3H, J = 7.0 Hz), 2.0 (s, 3H), 2.3 (s, 3H), 4.5 (q, 2H, J = 7.0 Hz) | [5] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 14.5, 16.3, 60.2, 108.6, 117.2, 129.6, 159.1, 166.3 | [5] |
| **IR (KBr) ν (cm⁻¹) ** | 3433, 3336, 3218, 2918, 2855, 1716, 1609, 1520, 1305, 1047 | [5] |
Experimental Protocols: Synthesis via the Gewald Reaction
The Gewald reaction remains the most common and efficient method for the synthesis of this compound. Below are detailed protocols for the classical approach and a more recent, environmentally friendly variation.
Classical Gewald Synthesis
This protocol is adapted from established literature procedures.
Materials:
-
2-Butanone (butan-2-one)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable basic catalyst like diethylamine)
-
Ethanol (or methanol)
Procedure:
-
To a stirred mixture of 2-butanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in ethanol, slowly add morpholine (1.0 eq) at a temperature of 35-40 °C.
-
After the addition is complete, continue stirring the reaction mixture at 45 °C for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration and washed with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to yield this compound as a crystalline solid.
Solvent-Free Ball-Milling Method
This method offers a green and efficient alternative to the classical synthesis.[5]
Materials:
-
2-Butanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Planetary ball mill with tempered vials and balls
Procedure:
-
Place 2-butanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) into a tempered vial of a planetary ball mill.
-
Add tempered balls to the vial (a ball-to-reagent weight ratio of 5:1 is recommended).[5]
-
Close the vials and place them in the planetary ball mill.
-
Mill the mixture at a high rotation speed (e.g., 750 rpm) for approximately 30-60 minutes.[5] Monitor the reaction progress by TLC.
-
After the reaction is complete, the crude product is obtained directly from the vial.
-
Purify the product by recrystallization from a suitable solvent such as ethyl acetate.[5]
Applications in Drug Discovery: A Workflow for Thienopyrimidine Synthesis
A significant application of this compound is its use as a precursor for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[6]
Caption: Synthetic workflow for the preparation of bioactive thienopyrimidines.
Role in Cannabinoid Receptor 2 (CB2) Agonist Development
This compound and its derivatives are also instrumental in the synthesis of selective CB2 receptor agonists, which are being investigated for the treatment of inflammatory and neuropathic pain. The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells. Its activation leads to a signaling cascade that modulates immune responses.
Caption: Synthesis of a CB2 agonist and its signaling pathway.
Upon binding of an agonist, the CB2 receptor couples to inhibitory G-proteins (Gi/o).[7] This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[8] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). Concurrently, the G-protein activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[7] These signaling events ultimately result in the modulation of gene expression and cellular responses, often leading to anti-inflammatory and analgesic effects.
Conclusion
This compound, a molecule born from the pioneering work of Karl Gewald, has proven to be of significant and lasting value to the scientific community. Its straightforward synthesis and versatile reactivity have established it as a cornerstone in the construction of complex heterocyclic scaffolds. For researchers and professionals in drug development, this compound represents a gateway to novel therapeutics, particularly in the areas of inflammation, pain, and oncology. The continued exploration of its synthetic potential and biological applications promises to yield further innovations in medicinal chemistry.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Gewald, K. (1965) Heterocyclen aus CH-aciden Nitrilen, VII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylenaktiven Nitrilen. Chemische Berichte, 98, 3571-3577. - References - Scientific Research Publishing [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
The Ascendance of Thiophene Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, has firmly established itself as a "privileged" structure in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a bioisosteric replacement for other aromatic systems have propelled the development of a vast array of thiophene-containing therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of thiophene derivatives, with a focus on their applications in oncology, infectious diseases, and inflammation. The content herein is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical pharmacophore.
Synthetic Strategies for Thiophene Ring Construction
The versatility of the thiophene ring in drug design is matched by the numerous synthetic routes available for its construction and derivatization. Two of the most prominent and widely utilized methods are the Gewald and Paal-Knorr syntheses.
Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to highly functionalized 2-aminothiophenes.[1][3] This method is particularly valuable for generating libraries of compounds for high-throughput screening.
Experimental Protocol: General One-Pot Gewald Synthesis of 2-Aminothiophenes [1][4]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (e.g., a ketone or aldehyde; 10 mmol), the active methylene compound (e.g., ethyl cyanoacetate or malononitrile; 10 mmol), and elemental sulfur (12 mmol, 0.38 g).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol or methanol (20-30 mL). Introduce a basic catalyst, such as morpholine or triethylamine (10-20 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the product by filtration. If no precipitate is present, pour the mixture into ice-cold water and stir until a solid forms.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Logical Workflow for the Gewald Synthesis
Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis offers a direct method for preparing thiophenes from 1,4-dicarbonyl compounds.[5][6] This reaction is particularly useful for synthesizing thiophenes with specific substitution patterns.
Experimental Protocol: Paal-Knorr Synthesis of Substituted Thiophenes [6][7]
-
Reaction Setup: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Sulfurizing Agent: Add a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent (0.5 equivalents). Caution: This reaction should be performed in a well-ventilated fume hood as toxic hydrogen sulfide (H₂S) gas may be evolved.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature for the time required for the reaction to complete (typically monitored by TLC).
-
Workup: After cooling to room temperature, carefully quench the reaction mixture by slowly adding it to a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Thiophene Derivatives in Oncology
Thiophene-containing molecules have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and apoptosis.[8][9]
Kinase Inhibition
A prominent mechanism of action for many thiophene-based anticancer drugs is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[10][11] Thiophene derivatives have been shown to be effective inhibitors of several key kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT.[10]
Simplified Kinase Signaling Pathway Targeted by Thiophene Derivatives
Caption: Thiophene derivatives can inhibit key kinases in cancer cell signaling.
Cytotoxicity of Thiophene Derivatives
The anticancer potential of thiophene derivatives is quantified by their cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to assess the potency of these compounds.
| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| Thiophene Carboxamides | Compound 2b | Hep3B (Liver) | 5.46 | Doxorubicin | Not Specified |
| Thiophene Carboxamides | Compound 2d | Hep3B (Liver) | 8.85 | Doxorubicin | Not Specified |
| Thiophene Carboxamides | Compound 2e | Hep3B (Liver) | 12.58 | Doxorubicin | Not Specified |
| Thiophene-based Chalcones | Chalcone 3c | MCF-7 (Breast) | 5.52 | Doxorubicin | Not Specified |
| Fused Thiophene | Compound 480 | HeLa (Cervical) | 12.61 (µg/mL) | Paclitaxel | Not Specified |
| Fused Thiophene | Compound 480 | Hep G2 (Liver) | 33.42 (µg/mL) | Paclitaxel | Not Specified |
| Aminothiophene Derivatives | Compound 15b | A2780 (Ovarian) | 12 ± 0.17 | Sorafenib | 7.5 ± 0.54 |
| Thiophene Derivative | Compound 1312 | SGC-7901 (Gastric) | 0.34 | 5-FU | >17 |
| Thiophene Derivative | Compound 1312 | HT-29 (Colon) | 0.36 | 5-FU | >13 |
| Thiophene Derivative | Compound 1312 | EC-9706 (Esophageal) | 3.17 | 5-FU | >57 |
| Thienopyrimidine | Compound 5 | MCF-7 (Breast) | 2.5 ± 0.2 | Doxorubicin | 3.1 ± 0.2 |
| Thienopyrimidine | Compound 5 | HepG-2 (Liver) | 3.9 ± 0.3 | Doxorubicin | 4.6 ± 0.3 |
| Thienopyrimidine | Compound 8 | MCF-7 (Breast) | 1.9 ± 0.1 | Doxorubicin | 3.1 ± 0.2 |
| Thienopyrimidine | Compound 8 | HepG-2 (Liver) | 2.8 ± 0.2 | Doxorubicin | 4.6 ± 0.3 |
| Benzothiophene hydrazide | Compound 16b | U87MG (Glioblastoma) | 7.2 | - | - |
Data compiled from multiple sources.[8][11][12][13][14][15]
Experimental Protocol: MTT Cytotoxicity Assay [8][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Dissolve the thiophene-based compounds in a suitable solvent (e.g., DMSO) and add them to the wells at various concentrations. Include control wells with untreated cells and cells treated with a vehicle control. Incubate the plates for a further 48-72 hours.
-
MTT Addition: After the incubation period, remove the culture medium and add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Thiophene Derivatives in Antimicrobial Chemotherapy
The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Thiophene derivatives have shown considerable promise as antibacterial and antifungal agents.
Antibacterial and Antifungal Activity
The antimicrobial efficacy of thiophene derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) |
| Thiophene Derivative | Compound 4 | Acinetobacter baumannii (Col-R) | 16 (MIC₅₀) |
| Thiophene Derivative | Compound 4 | Escherichia coli (Col-R) | 8 (MIC₅₀) |
| Thiophene Derivative | Compound 5 | Acinetobacter baumannii (Col-R) | 16 (MIC₅₀) |
| Thiophene Derivative | Compound 5 | Escherichia coli (Col-R) | 32 (MIC₅₀) |
| Thiophene Derivative | Compound 8 | Acinetobacter baumannii (Col-R) | 32 (MIC₅₀) |
| Thiophene Derivative | Compound 8 | Escherichia coli (Col-R) | 32 (MIC₅₀) |
| 3-Halobenzo[b]thiophene | Cyclohexanol-substituted | Staphylococcus aureus | 16 |
| 3-Halobenzo[b]thiophene | Cyclohexanol-substituted | Candida albicans | 16 |
| Thiophene Derivative | Compound 7 | Pseudomonas aeruginosa | More potent than Gentamicin |
| Benzo[b]thiophene | Various derivatives | Candida species | 32-64 |
Data compiled from multiple sources.[17][18][19][20]
Experimental Protocol: Broth Microdilution for MIC Determination [18]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.
-
Compound Dilution: Serially dilute the thiophene compounds in a 96-well microtiter plate using the broth medium.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Thiophene Derivatives in Anti-inflammatory Drug Discovery
Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease. Thiophene-containing compounds have been successfully developed as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[21]
Simplified Arachidonic Acid Cascade and Inhibition by Thiophene Derivatives
Caption: Thiophene derivatives can inhibit key enzymes in the inflammatory pathway.
Conclusion
The thiophene nucleus continues to be a cornerstone of modern medicinal chemistry, offering a versatile and effective scaffold for the design of novel therapeutic agents. The synthetic accessibility of thiophene derivatives, coupled with their diverse biological activities, ensures their continued relevance in the pursuit of new treatments for a wide range of diseases. This technical guide has provided a comprehensive overview of the current landscape of thiophene-based drug discovery, highlighting key synthetic methodologies, quantitative biological data, and mechanisms of action. It is anticipated that the insights and protocols presented herein will serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]
- 5. Paal–Knorr synthesis of thiophene [quimicaorganica.org]
- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Research Portal [uwf-flvc-researchmanagement.esploro.exlibrisgroup.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Core Properties of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a polysubstituted aminothiophene that serves as a crucial building block in synthetic organic chemistry. Its structural features, particularly the presence of an amino group and an ester functional group on a thiophene ring, make it a valuable precursor for the synthesis of a variety of heterocyclic compounds. This guide provides a comprehensive overview of its solubility and stability, drawing from available scientific literature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂S | [1][2] |
| Molecular Weight | 199.27 g/mol | [1] |
| Appearance | White to very pale yellow solid/clear liquid | [1][2] |
| Melting Point | 90 - 94 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| CAS Number | 4815-24-1 | [1] |
Solubility Profile
Quantitative solubility data for this compound in various solvents is not extensively reported in the available literature. However, its recrystallization from ethanol is a common purification step, indicating good solubility in this solvent upon heating and lower solubility at room temperature.[3]
Table of Qualitative Solubility:
| Solvent | Solubility | Reference |
| Ethanol | Soluble on heating | [3] |
Experimental Protocol for Solubility Determination (General Method)
A standardized method for determining the solubility of a compound like this compound is the shake-flask method, as outlined in guidelines from the USP.
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the solvent in a flask.
-
Equilibration: Agitate the flask at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the suspension to obtain a clear saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL).
Stability Profile
Experimental Protocol for Stability Assessment (General Method)
Forced degradation studies are typically performed to understand the stability of a compound. A general protocol involves:
-
Sample Preparation: Prepare solutions of the compound in relevant media (e.g., acidic, basic, neutral, and oxidative).
-
Stress Conditions:
-
Hydrolytic Stability: Expose the solutions to different pH values (e.g., 0.1N HCl, water, 0.1N NaOH) at elevated temperatures.
-
Thermal Stability: Expose the solid compound and its solution to dry heat.
-
Photostability: Expose the solid compound and its solution to UV and visible light.
-
-
Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Data Interpretation: Determine the rate of degradation and identify the degradation products.
Synthesis and Reactivity
This compound is primarily synthesized through the Gewald multicomponent reaction.[6][7][8][9][10]
Experimental Protocol: Gewald Synthesis
-
Reactants:
-
2-Butanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Base catalyst (e.g., diethylamine or morpholine)
-
Solvent (e.g., ethanol)
-
-
Procedure:
-
To a stirred mixture of 2-butanone, ethyl cyanoacetate, and elemental sulfur in ethanol, slowly add the base catalyst.[11]
-
Heat the reaction mixture at a controlled temperature (e.g., 45-50 °C) for several hours.[12]
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.[12]
-
Collect the solid product by filtration and wash with cold ethanol.[11]
-
Recrystallize the crude product from ethanol to obtain pure this compound.[11]
-
Logical Relationship: Gewald Reaction Mechanism
The following diagram illustrates the key steps in the Gewald synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. labproinc.com [labproinc.com]
- 3. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) [ouci.dntb.gov.ua]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald_reaction [chemeurope.com]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 4815-24-1 [chemicalbook.com]
- 12. asianpubs.org [asianpubs.org]
Unlocking the Therapeutic Potential of Aminothiophenes: A Technical Guide to Key Targets
For Immediate Release
This technical guide provides an in-depth analysis of the diverse therapeutic targets of aminothiophene compounds, offering valuable insights for researchers, scientists, and drug development professionals. Aminothiophenes, a class of sulfur-containing heterocyclic compounds, have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document summarizes key findings, presents quantitative data for comparative analysis, details relevant experimental methodologies, and visualizes critical biological pathways and workflows.
Anticancer Activity: A Multi-pronged Approach
Aminothiophene derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes to the disruption of cytoskeletal dynamics and key signaling pathways.
Kinase Inhibition
A prominent mechanism of action for many aminothiophene-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.
Dual targeting of EGFR and HER2 is a validated strategy in cancer therapy, particularly for non-small cell lung cancer.[1] Certain aminothiophene derivatives have emerged as potent dual inhibitors. For instance, a series of thieno[2,3-d][2][3][4]triazine and acetamide derivatives have shown IC50 values in the nanomolar range against the H1299 lung cancer cell line.[1] One notable compound, 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide, exhibited an IC50 of 0.47 nM against EGFR and 0.14 nM against HER2.[1] Novel pyrazole–thiophene hybrid derivatives have also been designed as multitarget inhibitors of wild-type EGFR, the T790M mutant, and VEGFR-2.[5]
VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Aminothiophene derivatives have been investigated as VEGFR-2 inhibitors. Thiophene carboxamides have been designed as dual inhibitors of VEGFRs and mitosis, with some derivatives showing greater cytotoxicity than the multi-kinase inhibitor Sorafenib against HepG-2 cells.[6]
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Highly selective PI3K inhibitors with subnanomolar PI3Kα potency have been developed from a tetra-substituted thiophene scaffold.[7] These compounds demonstrated good oral antitumor activity in a mouse xenograft model.[7]
Thienopyrimidine derivatives, which can be synthesized from aminothiophenes, have been investigated as inhibitors of various protein kinases, including FMS-like tyrosine kinase 3 (FLT3).[8]
Quantitative Data on Kinase Inhibition by Aminothiophene Derivatives
| Compound Class | Target Kinase(s) | Cell Line | IC50 (nM) | Reference Compound |
| Thieno[2,3-d][2][3][4]triazine/acetamide derivative (21a) | EGFR | H1299 | 0.47 | Imatinib |
| HER2 | 0.14 | |||
| Pyrazole-thiophene hybrid (2) | EGFR (wild-type) | - | 16,250 (µg/mL) | Erlotinib, Sorafenib |
| EGFR (T790M) | - | 17,800 (µg/mL) | ||
| Pyrazole-thiophene hybrid (8) | VEGFR-2 | - | 35,850 (µg/mL) | |
| Tetra-substituted thiophenes (9, 10) | PI3Kα | - | < 1 | - |
| mTOR | - | > 1000 | ||
| Thienopyrimidine (5) | FLT3 | - | 32,435 | - |
Signaling Pathway of a Receptor Tyrosine Kinase (e.g., EGFR)
Caption: EGFR signaling pathway and the inhibitory action of aminothiophene compounds.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[9] Aminothiophene derivatives have been identified as potent inhibitors of tubulin polymerization, often binding to the colchicine site.[2][10] For example, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene inhibits cancer cell growth at subnanomolar concentrations.[2]
Quantitative Data on Tubulin Polymerization Inhibition
| Compound | Cell Line | GI50 (pM) | IC50 (µM) for Tubulin Assembly | Reference |
| 6-amino-1-(3′,4′,5′-trimethoxyphenyl) benzosuberene analogue | SK-OV-3 (ovarian) | 33 | 1.2 | [11] |
| Thiophene carboxamide (21) | HepG-2, HCT-116 | - | - | [6] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases. Aminothiophene derivatives have shown promise as anti-inflammatory agents by targeting key inflammatory mediators.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
COX and LOX are enzymes involved in the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[12] Some aminothiophene analogs have been shown to possess anti-inflammatory activity, with IC50 values in the micromolar range.[4][8][13]
IκB Kinase (IKK) Inhibition
The NF-κB signaling pathway is a critical regulator of inflammation. IKK is a key enzyme in this pathway, and its inhibition can suppress the inflammatory response. 2-amino-thiophenic derivatives have been identified as IκB-kinase inhibitors.[14]
Quantitative Data on Anti-inflammatory Activity
| Compound | Activity | IC50 (µM) | Reference |
| 2-aminothiophene analog 1 | Anti-inflammatory | 121.47 | [13] |
| 2-aminothiophene analog 2 | Anti-inflammatory | 412 | [4] |
| 2-aminothiophene analog 3 | Anti-inflammatory | 323 | [4] |
| 2-aminothiophene analog 4 | Anti-inflammatory | 348 | [4] |
| 2-aminothiophene analog 5 | Anti-inflammatory | 422 | [13] |
| 2-aminothiophene analog 6 | Anti-inflammatory | 396 | [4] |
Neurodegenerative Disorders
Thiophene derivatives are being explored for their therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[15][16] Their mechanisms of action in this context include modulating the aggregation of amyloid-β, inhibiting acetylcholinesterase, and providing antioxidant effects to alleviate oxidative stress.[16]
Other Therapeutic Areas
The versatility of the aminothiophene scaffold extends to other therapeutic areas:
-
Antimicrobial and Antifungal Activity: Aminothiophene derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[17][18][19]
-
Antileishmanial Activity: These compounds have shown potential as new drug candidates against leishmaniasis.[20]
-
Diabetes and Obesity: 2-aminothiophene derivatives have been identified as positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.[21][22]
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the therapeutic potential of aminothiophene compounds.
General Experimental Workflow for Drug Screening
Caption: A generalized workflow for the screening and development of aminothiophene-based therapeutic agents.
Synthesis of 2-Aminothiophenes (Gewald Reaction)
The Gewald reaction is a multicomponent reaction used for the synthesis of polysubstituted 2-aminothiophenes.[3][10]
-
Reactants: An α-methylene carbonyl compound (ketone or aldehyde), an α-cyanoester, and elemental sulfur.
-
Catalyst: A base, such as morpholine or piperidine, is used to catalyze the reaction.
-
Procedure: The reactants and catalyst are typically stirred together in a suitable solvent, such as ethanol. The reaction is often exothermic and may require cooling. The product, a 2-aminothiophene derivative, can then be isolated and purified.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Principle: Measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Reagents: Recombinant kinase, substrate (e.g., a peptide), ATP, and the test compound (aminothiophene derivative).
-
Procedure:
-
The kinase, substrate, and test compound are incubated together in a buffer.
-
The reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (using ³²P-ATP), fluorescence, or luminescence-based assays.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated.
Tubulin Polymerization Assay
-
Principle: Monitors the assembly of purified tubulin into microtubules in the presence and absence of the test compound.
-
Reagents: Purified tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules.
-
Procedure:
-
The test compound is incubated with purified tubulin.
-
Polymerization is initiated by raising the temperature to 37°C in the presence of GTP.
-
The increase in fluorescence due to the binding of the reporter to microtubules is measured over time using a microplate reader.
-
-
Data Analysis: The rate and extent of tubulin polymerization are compared between treated and untreated samples to determine the inhibitory effect of the compound.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
-
Principle: Measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: RAW 264.7 macrophage cell line.
-
Procedure:
-
RAW 264.7 cells are plated and treated with various concentrations of the aminothiophene compound.
-
The cells are then stimulated with LPS to induce NO production.
-
After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
-
Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.
Determination of Minimum Inhibitory Concentration (MIC)
-
Principle: Determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Method: Broth microdilution method.
-
Procedure:
-
Serial dilutions of the aminothiophene compound are prepared in a 96-well microtiter plate containing a suitable growth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated under appropriate conditions.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: A colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Procedure:
-
Cells are seeded in a 96-well plate and treated with various concentrations of the aminothiophene compound.
-
After an incubation period, MTT is added to the wells.
-
Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the resulting solution is measured using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Cell Cycle Analysis by Flow Cytometry
-
Principle: Measures the DNA content of cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Staining: Cells are fixed and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).
-
Procedure:
-
Cells are treated with the aminothiophene compound for a specific duration.
-
The cells are harvested, fixed (e.g., with ethanol), and stained with PI.
-
The fluorescence intensity of individual cells is measured using a flow cytometer.
-
-
Data Analysis: A histogram of DNA content is generated, and the percentage of cells in each phase of the cell cycle is quantified.
Western Blot Analysis for Apoptosis Markers
-
Principle: Detects the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and PARP.
-
Procedure:
-
Cells are treated with the aminothiophene compound to induce apoptosis.
-
Total protein is extracted from the cells, and the protein concentration is determined.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The protein bands are visualized using a chemiluminescent substrate.
-
-
Data Analysis: The intensity of the protein bands is quantified to determine changes in the expression of apoptotic markers in response to treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biotech.illinois.edu [biotech.illinois.edu]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. tandfonline.com [tandfonline.com]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
Crystal Structure Analysis of Substituted 2-Aminothiophenes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of substituted 2-aminothiophenes, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These compounds are recognized for their diverse biological activities, including their role as allosteric modulators of the A1 adenosine receptor.[1][2] This document details their synthesis, crystallographic analysis, and the molecular pathways they influence, offering valuable insights for researchers in the field.
Introduction to 2-Aminothiophenes
Substituted 2-aminothiophenes are versatile scaffolds in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties.[1] Their therapeutic potential is intrinsically linked to their three-dimensional structure, which governs their interactions with biological targets. X-ray crystallography stands as the definitive method for elucidating these solid-state conformations, providing precise information on bond lengths, bond angles, and overall molecular geometry.
Synthesis of Substituted 2-Aminothiophenes
The most common and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[3][4][5] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[3][5][6]
General Experimental Protocol for the Gewald Reaction
The following is a representative protocol for the synthesis of a 2-aminothiophene derivative:
-
Reaction Setup: To a solution of the starting ketone or aldehyde (1 equivalent) and the active methylene nitrile (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or DMF), add elemental sulfur (1 equivalent).[6][7]
-
Catalyst Addition: A basic catalyst, such as morpholine, diethylamine, or triethylamine, is added to the mixture.[2][6]
-
Reaction Conditions: The reaction mixture is typically stirred at a temperature ranging from room temperature to reflux for several hours.[2][6] Reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 2-aminothiophene derivative.[2][6]
Crystal Structure Analysis
The determination of the three-dimensional structure of substituted 2-aminothiophenes is accomplished through single-crystal X-ray diffraction. This powerful analytical technique provides detailed information about the molecular geometry and intermolecular interactions within the crystal lattice.
Experimental Workflow for Crystal Structure Determination
The process of determining the crystal structure of a substituted 2-aminothiophene derivative follows a well-defined workflow, from the synthesis of the compound to the final analysis of the structural data.
Experimental Protocols for Crystal Structure Analysis
3.2.1. Crystallization
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. Common techniques for the crystallization of organic compounds like substituted 2-aminothiophenes include:
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent to form a nearly saturated solution. The solvent is then allowed to evaporate slowly and undisturbed at room temperature, leading to the gradual formation of crystals.[8]
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent (in which the compound is less soluble). The vapor of the more volatile solvent slowly diffuses into the less volatile one, gradually increasing the concentration of the compound and inducing crystallization.[8]
-
Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble. Slow diffusion at the interface between the two solvents can lead to the growth of high-quality crystals.
3.2.2. X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[8]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal. As the crystal is rotated, a diffraction pattern is produced and recorded by a detector.[9][10]
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are integrated.[11]
-
Structure Solution: The initial positions of the atoms in the crystal structure are determined using methods such as Direct Methods or the Patterson method.[12]
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.[9][12]
-
Validation: The final crystal structure is validated to ensure its chemical and geometric sensibility. The data is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[1]
Crystallographic Data of Substituted 2-Aminothiophenes
The following tables summarize the crystallographic data for representative substituted 2-aminothiophene derivatives.
Table 1: Crystal Data and Structure Refinement for 2-Amino-3-aroylthiophene Derivatives.
| Parameter | (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone[1] | (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone[1] | 2-Amino-3-(N-O-chlorophenylcarboxamido)-3,4-dimethylthiophene[13] |
| Formula | C₁₅H₁₅NOS | C₁₃H₁₂ClNOS | C₁₃H₁₃ClN₂OS |
| Formula Weight | 257.34 | 265.75 | 280.77 |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pna2₁ | P2₁/c | P2₁/c |
| a (Å) | 9.2080(4) | 10.6092(8) | 8.4740(6) |
| b (Å) | 14.0485(7) | 10.8355(8) | 7.5780(6) |
| c (Å) | 10.3826(6) | 11.1346(9) | 20.5860(10) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 98.643(6) | 100.27(4) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1343.3(1) | 1264.4(2) | 1300.1(2) |
| Z | 4 | 4 | 4 |
| R-factor (%) | 3.7 | 3.5 | - |
Table 2: Crystal Data for 2-Amino-3-cyanothiophene Derivatives.
| Parameter | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[14] | 2-Amino-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile derivative[15] | 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile[16] |
| Formula | C₉H₁₀N₂S | C₁₉H₁₅N₅S | C₁₄H₁₂N₂O₂S |
| Formula Weight | 178.25 | 345.42 | 288.33 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P2₁/c |
| a (Å) | 10.4274(3) | 7.89079(13) | 10.4353(3) |
| b (Å) | 8.1487(3) | 16.4990(3) | 15.6811(4) |
| c (Å) | 13.2342(4) | 13.1394(3) | 16.2917(4) |
| α (°) | 90 | 90 | 90 |
| β (°) | 126.937(2) | 90 | 98.397(2) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 898.81(5) | 1710.62(6) | 2639.42(12) |
| Z | 4 | 4 | 8 |
| R-factor (%) | 5.2 | - | - |
Biological Activity and Signaling Pathways
Many substituted 2-aminothiophenes have been identified as positive allosteric modulators (PAMs) of the A1 adenosine receptor (A1AR).[1] The A1AR is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating neuronal activity. Its activation typically leads to inhibitory effects.
A1 Adenosine Receptor Signaling Pathway
The canonical signaling pathway for the A1AR involves the inhibition of adenylyl cyclase. Upon agonist binding, the A1AR activates inhibitory G-proteins (Gi/o). The α-subunit of the G-protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream targets.
Conclusion
The crystal structure analysis of substituted 2-aminothiophenes provides invaluable information for understanding their structure-activity relationships. This technical guide has outlined the key synthetic methodologies, detailed experimental protocols for crystallographic analysis, and presented a summary of crystallographic data for representative compounds. The visualization of the experimental workflow and the A1 adenosine receptor signaling pathway offers a clear and concise overview for researchers in the field. This comprehensive approach is essential for the rational design and development of novel 2-aminothiophene-based therapeutic agents.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. Gewald_reaction [chemeurope.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. portlandpress.com [portlandpress.com]
- 12. erp.iitkgp.ac.in [erp.iitkgp.ac.in]
- 13. [PDF] Crystal Structure of 2-Amino-3-(NO-chlorophenylcarboxamido)-3, 4-dimethylthiophene | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate via Gewald Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a key intermediate in the development of pharmaceuticals and agrochemicals. The protocols are based on the well-established Gewald multicomponent reaction.
Introduction
The Gewald reaction is a one-pot synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst. This compound is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of various biologically active heterocyclic compounds, including thienopyrimidine derivatives.[1] Its thiophene core is a key structural motif in numerous therapeutic agents targeting a range of conditions.
Applications
This compound is a versatile intermediate with applications in several areas of research and development:
-
Pharmaceutical Synthesis: It is a crucial starting material for the synthesis of novel therapeutic agents. Thienopyrimidines derived from this compound have shown potential as anti-inflammatory and analgesic agents.
-
Agrochemical Development: The unique structure of this compound makes it a candidate for the development of new pesticides and herbicides.
-
Materials Science: The thiophene moiety is of interest in the design of organic electronic materials, and this compound can be used in the synthesis of novel conductive polymers and dyes.
Physicochemical and Spectral Data
A summary of the key physical and spectral data for this compound is provided below for easy reference and characterization.
| Property | Value |
| Molecular Formula | C₉H₁₃NO₂S |
| Molecular Weight | 199.27 g/mol |
| Appearance | White to off-white or brown crystalline solid or plates[1] |
| Melting Point | 90 - 94 °C |
| CAS Number | 4815-24-1 |
| ¹H NMR (DMSO-d₆) | See detailed spectrum data below. |
| ¹³C NMR (Solvent) | See detailed spectrum data below. |
| IR (KBr, cm⁻¹) | Key peaks include N-H, C-H, C=O, and C=C stretching vibrations. |
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound via the Gewald reaction. A standard protocol is provided, along with alternative methods that may offer advantages in terms of reaction time, yield, or environmental impact.
Standard Protocol
This protocol is adapted from established literature procedures for the Gewald reaction.
Materials:
-
2-Butanone (butan-2-one)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Diethylamine (or another suitable base like morpholine or piperidine)[2]
-
Ethanol
-
Water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-butanone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.0 eq.).
-
Add ethanol as the solvent.
-
Slowly add diethylamine (1.0 eq.) dropwise to the mixture with continuous stirring.
-
Stir the reaction mixture at room temperature for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.[1]
Expected Yield: Approximately 75%.
Alternative Protocols
Recent advancements in synthetic methodology have led to the development of more efficient and environmentally friendly protocols for the Gewald reaction.
1. Microwave-Assisted Synthesis:
Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.
-
Procedure: A mixture of the ketone, ethyl cyanoacetate, sulfur, and a catalytic amount of a suitable base (e.g., triethylamine) in a solvent like ethanol is subjected to microwave irradiation at a controlled temperature (e.g., 70-120°C) for a short duration (e.g., 8-48 minutes).[3][4] Workup is similar to the standard protocol.
2. Solvent-Free Mechanochemical Synthesis:
High-speed ball milling offers a solvent-free alternative that can be catalyzed by a base.
-
Procedure: The reactants and a catalytic amount of a base (e.g., morpholine) are subjected to high-speed ball milling, optionally with gentle heating.[5] This method can be more environmentally friendly by eliminating the need for a solvent.
3. Alternative Catalysts:
Research has shown that other catalysts can be effective for the Gewald reaction.
-
Piperidinium Borate: This conjugate acid-base pair can act as a recyclable catalyst in a green solvent system like ethanol/water.[2]
-
Sodium Aluminate (NaAlO₂): This solid base catalyst is cost-effective, environmentally benign, and can be easily recovered and reused.[6]
Characterization Data
Detailed spectral data is crucial for confirming the identity and purity of the synthesized compound.
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ¹³C NMR (Solvent) | Chemical Shift (δ) ppm | Assignment |
Note: Specific peak assignments for NMR data can be found on spectral databases such as SpectraBase.[7][8]
IR Spectroscopy:
-
Key Absorptions (KBr, cm⁻¹):
-
~3400-3300: N-H stretching (asymmetric and symmetric) of the primary amine.
-
~2980-2930: C-H stretching of alkyl groups.
-
~1650-1680: C=O stretching of the ester group.
-
~1570-1600: N-H bending and C=C stretching in the thiophene ring.
-
~1250-1270: C-O stretching of the ester group.
-
Visualizations
Gewald Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Gewald reaction.
Caption: Workflow for the Gewald synthesis.
Gewald Reaction Mechanism
The mechanism of the Gewald reaction proceeds through three key stages: Knoevenagel condensation, sulfur addition, and cyclization/tautomerization.
Caption: Mechanism of the Gewald reaction.
References
One-Pot Synthesis Protocol for 2-Aminothiophene Derivatives: An Application Note for Researchers
Introduction
Substituted 2-aminothiophenes are foundational scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Gewald three-component reaction, a one-pot synthesis, stands as one of the most efficient and versatile methods for preparing these valuable heterocyclic compounds.[1][2][3][4] This application note provides detailed protocols for the one-pot synthesis of 2-aminothiophene derivatives via the Gewald reaction, tailored for researchers, scientists, and drug development professionals. We present conventional heating, microwave-assisted, and solvent-free mechanochemical methods, along with representative data and characterization.
Reaction Principle: The Gewald Three-Component Reaction
The Gewald reaction is a multicomponent condensation between a ketone or aldehyde, an α-methylene carbonyl compound (such as an α-cyanoester or malononitrile), and elemental sulfur in the presence of a base.[1][2][3][4] The generally accepted mechanism commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate. This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[4]
Experimental Protocols
This section details three distinct and effective protocols for the one-pot synthesis of 2-aminothiophene derivatives.
Protocol 1: Conventional Synthesis using L-Proline as a Catalyst
This protocol describes an environmentally friendly approach using the organocatalyst L-proline.[5]
Materials:
-
Ketone/Aldehyde (e.g., Cyclohexanone)
-
Active methylene nitrile (e.g., Malononitrile)
-
Elemental Sulfur (S₈)
-
L-Proline
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Standard laboratory glassware
Procedure:
-
To a solution of the ketone or aldehyde (1.0 mmol) and the active methylene nitrile (1.1 mmol) in DMF (3 mL), add elemental sulfur (1.1 mmol) and L-proline (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at 60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the Gewald reaction, leading to reduced reaction times and often improved yields.[2][6][7][8]
Materials:
-
Ketone/Aldehyde (e.g., 4-Nitroacetophenone)
-
Active methylene nitrile (e.g., Ethyl cyanoacetate)
-
Elemental Sulfur (S₈)
-
Base (e.g., Pyrrolidine or Triethylamine)
-
Solvent (e.g., Ethanol or DMF)
-
Microwave reactor with sealed reaction vessels
-
Standard laboratory glassware
Procedure:
-
In a 5 mL microwave reaction vial, combine the ketone or aldehyde (1.0 mmol), active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).[7]
-
Add the appropriate solvent (3 mL).[7]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).[2][6][8]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).[7]
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent in vacuo.[1]
-
Purify the crude product by column chromatography.
Protocol 3: Solvent-Free Synthesis using Ball-Milling
Mechanochemistry, specifically high-speed ball milling, offers a green and efficient solvent-free alternative for the Gewald reaction.[1]
Materials:
-
Ketone/Aldehyde (e.g., Acetophenone)
-
Active methylene nitrile (e.g., Ethyl cyanoacetate)
-
Elemental Sulfur (S₈)
-
Base (e.g., Morpholine)
-
High-speed ball mill with stainless steel vials and balls
-
Methylene chloride
-
Anhydrous magnesium sulfate
Procedure:
-
Charge a 3 mL stainless steel ball-milling vial with the ketone (2 mmol), active methylene nitrile (2 mmol), elemental sulfur (2 mmol), and morpholine (2 mmol), along with a 1/8th inch stainless steel ball.[1]
-
Seal the vial and mill at high speed for the desired amount of time (e.g., up to 24 hours). The reaction can be accelerated by simultaneous heating if the equipment allows.[1]
-
After milling, quench the crude reaction mixture with water and extract with methylene chloride.[1]
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.[1]
-
Purify the resulting product by column chromatography.
Data Presentation
The following tables summarize representative yields for the synthesis of various 2-aminothiophene derivatives under different reaction conditions.
Table 1: L-Proline Catalyzed Synthesis of 2-Aminothiophenes [5]
| Entry | Ketone/Aldehyde | Active Methylene Nitrile | Product | Yield (%) |
| 1 | Cyclohexanone | Malononitrile | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 84 |
| 2 | Cyclopentanone | Malononitrile | 2-Amino-4,5-dihydro-6H-cyclopenta[b]thiophene-3-carbonitrile | 78 |
| 3 | Acetophenone | Malononitrile | 2-Amino-4-phenylthiophene-3-carbonitrile | 75 |
| 4 | Cyclohexanone | Ethyl cyanoacetate | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 81 |
Table 2: Microwave-Assisted Synthesis of 2-Aminothiophenes [2][6][8]
| Entry | Ketone/Aldehyde | Active Methylene Nitrile | Base | Solvent | Time (min) | Temp (°C) | Yield (%) |
| 1 | 4-Nitroacetophenone | Ethyl cyanoacetate | - | Ethanol | 46 | 120 | - |
| 2 | 2-Bromoacetophenone | Ethyl cyanoacetate | - | Ethanol | 21 | 120 | - |
| 3 | Glutaraldehyde | Ethyl cyanoacetate | Triethylamine | Ethanol/DMF | 60 | 70 | - |
| 4 | Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | 30 | 50 | 92 |
Table 3: Solvent-Free Ball-Milling Synthesis of 2-Aminothiophenes [1]
| Entry | Ketone | Active Methylene Nitrile | Base | Time (h) | Yield (%) |
| 1 | Acetophenone | Ethyl cyanoacetate | Morpholine | 24 | 32 |
| 2 | p-Bromoacetophenone | Ethyl cyanoacetate | Morpholine | 24 | 45 |
| 3 | p-Chloroacetophenone | Ethyl cyanoacetate | Morpholine | 24 | 41 |
| 4 | p-Nitroacetophenone | Ethyl cyanoacetate | Morpholine | 24 | 53 |
Product Characterization
The synthesized 2-aminothiophene derivatives should be characterized by standard analytical techniques such as NMR and IR spectroscopy, and mass spectrometry. Below are representative data for two common products.
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile:
-
Appearance: Beige crystals.
-
Melting Point: 181-182 °C.[9]
-
IR (KBr, cm⁻¹): The spectrum shows characteristic peaks for the amino (NH₂) and cyano (C≡N) functional groups.
-
¹H NMR (DMSO-d₆, ppm): Signals corresponding to the protons of the tetrahydrobenzo moiety and the amino group are observed.
-
¹³C NMR (DMSO-d₆, ppm): Resonances for the carbons of the thiophene ring, the tetrahydrobenzo moiety, and the nitrile group are present.
Ethyl 2-amino-4-phenylthiophene-3-carboxylate:
-
Appearance: Yellow crystals.
-
Melting Point: 91.5-100.5 °C.[10]
-
IR (KBr, cm⁻¹): Characteristic absorptions for the amino (NH₂) and ester carbonyl (C=O) groups are expected.
-
¹H NMR (CDCl₃, ppm): Signals for the aromatic protons of the phenyl group, the thiophene proton, the ethyl ester protons, and the amino group protons are observed.
-
¹³C NMR (CDCl₃, ppm): Resonances for the carbons of the thiophene ring, the phenyl group, and the ethyl ester are present.
Visualizations
Gewald Reaction Mechanism
Caption: The reaction pathway of the Gewald synthesis of 2-aminothiophenes.
Experimental Workflow
Caption: A generalized workflow for the synthesis of 2-aminothiophenes.
References
- 1. mdpi.com [mdpi.com]
- 2. ijert.org [ijert.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. ijert.org [ijert.org]
- 9. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl 2-amino-4-phenylthiophene-3-carboxylate, 96% 1 g | Request for Quote [thermofisher.com]
Using Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a pharmaceutical intermediate
Application Notes and Protocols for Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Abstract
This document provides detailed application notes and experimental protocols for the use of this compound as a key pharmaceutical intermediate. The primary application detailed is the synthesis of a 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one scaffold, a core structure in the development of kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development scientists.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
This compound is a polysubstituted 2-aminothiophene derivative. The thiophene ring is a privileged scaffold in medicinal chemistry, serving as a bioisosteric replacement for phenyl groups in many drug candidates, which can enhance biological activity and improve pharmacokinetic profiles.[1] 2-Aminothiophenes, typically synthesized via the Gewald multicomponent reaction, are versatile precursors for a wide range of fused heterocyclic systems.[2][3][4]
One of the most significant applications of this intermediate is in the synthesis of thieno[2,3-d]pyrimidines. This fused ring system is structurally analogous to purines and has been identified as a core component of numerous compounds targeting protein kinases, which are critical regulators of cell signaling pathways.[5][6] Aberrant kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a major focus of modern drug discovery.[1]
This document outlines the synthesis of this compound and its subsequent conversion into 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, a potential precursor for novel kinase inhibitors targeting pathways such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
Experimental Protocols
Protocol 1: Synthesis of this compound (Gewald Reaction)
This protocol describes the one-pot synthesis of the title intermediate from common laboratory reagents.
Reaction Scheme:
Materials and Reagents:
-
2-Butanone (MEK)
-
Ethyl cyanoacetate
-
Elemental sulfur (powder)
-
Diethylamine (or Morpholine)
-
Ethanol, absolute
-
Deionized water
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 2-butanone (0.10 mol, 7.21 g), ethyl cyanoacetate (0.10 mol, 11.31 g), and elemental sulfur (0.10 mol, 3.21 g) in 50 mL of absolute ethanol.
-
Stir the mixture to form a suspension.
-
From the dropping funnel, add diethylamine (0.10 mol, 7.31 g) dropwise over a period of 30 minutes. An exothermic reaction may be observed. Maintain the temperature of the reaction mixture at approximately 45-50°C with a water bath if necessary.
-
After the addition is complete, continue stirring the reaction mixture at 50°C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Pour the cooled mixture into 200 mL of ice-cold water with stirring.
-
Collect the resulting solid precipitate by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).
-
Dry the crude product under vacuum. For higher purity, the product can be recrystallized from ethanol to yield pale yellow crystals.
Quantitative Data:
| Compound | Mol. Weight ( g/mol ) | Moles (mol) | Mass (g) | Theoretical Yield (g) | Experimental Yield (%) | Purity (HPLC) |
| 2-Butanone | 72.11 | 0.10 | 7.21 | - | - | - |
| Ethyl cyanoacetate | 113.12 | 0.10 | 11.31 | - | - | - |
| Sulfur | 32.07 | 0.10 | 3.21 | - | - | - |
| This compound | 199.27 | 0.10 | - | 19.93 | ~75-85% | >98% |
Protocol 2: Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
This protocol details the cyclization of the aminothiophene intermediate to form the thienopyrimidinone core.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Formamide
-
Deionized water
Procedure:
-
Place this compound (0.05 mol, 9.96 g) into a 100 mL round-bottom flask.
-
Add an excess of formamide (40 mL).
-
Heat the mixture to reflux (approximately 180-190°C) using a heating mantle and stir for 4 hours. The reaction should be conducted in a well-ventilated fume hood.
-
Monitor the reaction progress by TLC (5:5 hexane:ethyl acetate).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 200 mL of cold water. A solid precipitate will form.
-
Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water (3 x 30 mL) to remove any residual formamide.
-
Dry the product under vacuum at 60°C to yield an off-white to pale brown solid.
Quantitative Data:
| Compound | Mol. Weight ( g/mol ) | Moles (mol) | Mass (g) | Theoretical Yield (g) | Experimental Yield (%) | Purity (HPLC) |
| This compound | 199.27 | 0.05 | 9.96 | - | - | - |
| 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one | 180.23 | 0.05 | - | 9.01 | ~85-95% | >97% |
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological signaling pathway where the synthesized scaffold can be applied.
Caption: Experimental workflow from starting materials to a potential API.
The synthesized thieno[2,3-d]pyrimidin-4(3H)-one core is a versatile scaffold for developing kinase inhibitors. These inhibitors typically function by competing with ATP for the binding site in the kinase domain of a receptor, thereby blocking downstream signaling. The Epidermal Growth Factor Receptor (EGFR) pathway is a well-established target for such inhibitors in cancer therapy.
Caption: Inhibition of the EGFR/MAPK signaling pathway by a kinase inhibitor.
Conclusion
This compound is a highly valuable and versatile pharmaceutical intermediate. The protocols provided herein demonstrate a robust and high-yielding pathway to synthesize this compound and convert it into the 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one scaffold. This core structure serves as an excellent starting point for the development of potent and selective kinase inhibitors for therapeutic applications, particularly in oncology. The straightforward nature of these synthetic steps makes this intermediate an attractive component for inclusion in drug discovery libraries and lead optimization campaigns.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Agrochemical Formulations in Pest Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of modern agrochemical formulations in pest control. This document includes details on the principles of action, experimental protocols for efficacy evaluation, and representative data for key active ingredients.
Introduction to Modern Agrochemical Formulations
The efficacy of an agrochemical product is determined not only by its active ingredient but also by its formulation. Modern formulations aim to enhance the performance, safety, and environmental profile of pesticides. Innovations in formulation science, such as controlled-release technologies and nanoencapsulation, are designed to deliver the active ingredient to the target pest more efficiently, thereby reducing the overall amount of pesticide needed.[1] The choice of formulation type—such as Emulsifiable Concentrates (EC), Wettable Powders (WP), Suspension Concentrates (SC), or Capsule Suspensions (CS)—depends on the physicochemical properties of the active ingredient, the target pest, the crop, and the application method.[2][3]
Recent advancements focus on developing "smart" or controlled-release formulations that protect the active ingredient from premature degradation by factors like UV light and rain, and release it gradually over time for sustained effectiveness.[4][5] Biopesticides, derived from natural sources, are also gaining prominence as safer alternatives to synthetic chemicals.[1][6] The integration of these advanced formulations into Integrated Pest Management (IPM) programs is crucial for sustainable agriculture, as it helps to minimize reliance on chemical pesticides and manage insecticide resistance.[7][8]
Quantitative Efficacy Data
The following tables summarize the efficacy of various agrochemical formulations against specific pests and diseases. This data is essential for comparing the performance of different active ingredients and formulations under controlled laboratory and field conditions.
Table 1: Insecticide Efficacy Data (Lethal Concentration/Dose)
| Active Ingredient | Formulation Type | Target Pest | Bioassay Method | Efficacy Metric | Value | Reference(s) |
| Abamectin | Emulsifiable Concentrate (EC) | Plutella xylostella (Diamondback Moth) | Leaf-dip | LC50 | 2.0 mg/L | [9] |
| Indoxacarb | Not Specified | Plutella xylostella (Diamondback Moth) | Leaf-dip | LC50 | 2.82 mg/L | [9] |
| Hexaflumuron | Not Specified | Plutella xylostella (Diamondback Moth) | Leaf-dip | LC50 | 17.31 mg/l | [9] |
| Lambda-cyhalothrin | Not Specified | Aphis glycines (Soybean Aphid) | Leaf-dip | LC50 (Virulent Biotype) | Significantly higher than avirulent biotype | [10] |
| Lambda-cyhalothrin | Technical Grade | Rat (Male) | Oral | LD50 | 79 mg/kg | [11] |
| Lambda-cyhalothrin | Technical Grade | Rat (Female) | Oral | LD50 | 56 mg/kg | [11] |
| Lambda-cyhalothrin | Technical Grade | Rat (Male) | Dermal | LD50 | 632 mg/kg | [11] |
| Lambda-cyhalothrin | Technical Grade | Rat (Female) | Dermal | LD50 | 696 mg/kg | [11] |
| Lambda-cyhalothrin | Not Specified | Riptortus pedestris (Bean Bug) | Seedling-dip | LC50 | 2.680 mg/L | [12] |
| Emamectin Benzoate | Not Specified | Riptortus pedestris (Bean Bug) | Seedling-dip | LC50 | 7.681 mg/L | [12] |
Table 2: Fungicide Efficacy Data (Field Trials)
| Active Ingredient(s) | Formulation Type | Target Disease | Crop | Efficacy Metric | Result | Reference(s) |
| Azoxystrobin | 25SC | Stripe Rust (Puccinia striiformis) | Wheat | % Disease Control | 98.67% | [13] |
| Azoxystrobin | 25SC | Stripe Rust (Puccinia striiformis) | Wheat | % Yield Increase | 77.33% | [13] |
| Difenoconazole | 25EC | Stripe Rust (Puccinia striiformis) | Wheat | % Disease Control | 92.89% | [13] |
| Tebuconazole | 50EC | Stem Rust (Puccinia graminis) | Wheat | % Disease Incidence Reduction (14 days) | 74.92% | [14][15] |
| Tebuconazole | 50EC | Stem Rust (Puccinia graminis) | Wheat | % Grain Yield Increase | 169.49% - 185.48% | [14][15] |
| Azoxystrobin + Tebuconazole | Not Specified | Leaf Rust (Puccinia triticina) | Wheat | % Disease Control | >85% | [16] |
| Trifloxystrobin + Prothioconazole | Not Specified | Leaf Rust (Puccinia triticina) | Wheat | % Disease Control | >85% | [16] |
Experimental Protocols
Detailed and standardized protocols are critical for obtaining reliable and reproducible efficacy data. Below are methodologies for common laboratory bioassays and guidelines for conducting field trials.
Protocol for Leaf-Dip Bioassay
This method is commonly used to evaluate the efficacy of insecticides, particularly against sucking and chewing insects.[4][17][18]
Objective: To determine the concentration of an insecticide that is lethal to 50% of a test population (LC50).
Materials:
-
Technical grade or formulated insecticide
-
Distilled water
-
Surfactant/wetting agent (e.g., Tween-80), if necessary
-
Host plant leaves (untreated)
-
Petri dishes or ventilated containers
-
Agar or filter paper
-
Fine paintbrush
-
Beakers and graduated cylinders
-
Test insects (uniform age and stage)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the insecticide. A series of at least five serial dilutions are then made from the stock solution. A control solution containing only distilled water (and surfactant, if used) should also be prepared.[7]
-
Leaf Preparation: Select fresh, clean, and uniform-sized leaves from the host plant.
-
Dipping: Using forceps, individually dip each leaf into a test solution for a specified time (e.g., 10-20 seconds) with gentle agitation to ensure complete coverage.[19][20]
-
Drying: Place the treated leaves on paper towels to air dry completely.[19]
-
Bioassay Setup: Place a layer of agar or moistened filter paper at the bottom of each petri dish to maintain leaf turgidity. Once dry, place one treated leaf in each dish.[19]
-
Insect Infestation: Carefully transfer a known number of test insects (e.g., 10-20) onto the leaf surface in each petri dish using a fine paintbrush.[19]
-
Incubation: Seal the petri dishes with ventilated lids and maintain them under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% RH, and a specific photoperiod).
-
Mortality Assessment: Record insect mortality at predetermined intervals (e.g., 24, 48, and 72 hours) after treatment. An insect is considered dead if it is unable to make a coordinated movement when prodded gently with a paintbrush.
-
Data Analysis: Correct for any mortality in the control group using Abbott's formula. The mortality data is then subjected to probit analysis to calculate the LC50 value and its 95% confidence intervals.[7]
Protocol for Topical Application Bioassay
This method is used to determine the dose of an insecticide that is lethal to 50% of a test population (LD50) by direct application to the insect's body.[21][22]
Objective: To determine the precise dose of an insecticide required to cause 50% mortality in a test population (LD50).
Materials:
-
Technical grade insecticide
-
Volatile solvent (e.g., acetone)
-
Microliter applicator or syringe
-
Carbon dioxide (CO2) for anesthetization
-
Holding containers (e.g., petri dishes or cups) with a food source
-
Test insects (uniform age, stage, and weight)
-
Forceps
Procedure:
-
Preparation of Dosing Solutions: Dissolve the technical grade insecticide in a volatile solvent like acetone to prepare a stock solution. Create a series of at least five serial dilutions.[2][8]
-
Insect Anesthetization: Briefly anesthetize the test insects using CO2.[22]
-
Application: Using a microliter applicator, apply a precise volume (typically 0.2-1 µL) of the dosing solution to a specific location on each anesthetized insect, commonly the dorsal thorax (pronotum).[21][22]
-
Holding and Observation: Place the treated insects in clean containers with access to food and water. Maintain them under controlled environmental conditions.[21]
-
Mortality Assessment: Assess mortality at 24, 48, and 72 hours post-application. Mortality is defined as the inability of the insect to make a coordinated movement when prodded.[21]
-
Data Analysis: Correct for control mortality using Abbott's formula. Use probit analysis to calculate the LD50 value, typically expressed in nanograms or micrograms of active ingredient per insect (ng/insect or µ g/insect ).[21]
General Protocol for Agrochemical Field Trials
Field trials are essential to evaluate the performance of an agrochemical formulation under real-world conditions.[23][24]
Objective: To assess the efficacy and crop safety of an agrochemical formulation in a representative agricultural environment.
Procedure:
-
Site Selection: Choose a trial location with a history of the target pest or disease and representative of the agronomic and environmental conditions of the intended use area.[24]
-
Experimental Design: Use a recognized experimental design, such as a Randomized Complete Block Design (RCBD), with a minimum of 3-4 replications for each treatment.[23]
-
Plot Layout: Establish plots of a suitable size to allow for accurate application and assessment while minimizing interference from adjacent plots. Include unsprayed buffer rows between plots to reduce spray drift.[25]
-
Treatments: Include the experimental formulation at the proposed application rate(s), an untreated control, and often a commercial standard product for comparison.[25]
-
Application: Calibrate application equipment (e.g., backpack sprayer, boom sprayer) to ensure accurate and uniform delivery of the product. Apply the treatments at the correct crop growth stage and timing as per the protocol.[23]
-
Data Collection:
-
Efficacy: Regularly assess the incidence and severity of the target pest or disease using standardized rating scales or by counting pest populations.
-
Phytotoxicity: Observe the crop for any signs of adverse effects, such as stunting, chlorosis, or necrosis.
-
Yield: At harvest, measure the crop yield and quality parameters (e.g., grain weight, fruit size).[25]
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, mean separation tests) to determine if there are significant differences between treatments.
Mechanisms of Action and Signaling Pathways
Understanding the mode of action of pesticides is crucial for effective use and resistance management. The following diagrams illustrate the signaling pathways affected by major classes of insecticides.
Caption: A typical workflow for the development and testing of a new agrochemical formulation.
Caption: Mechanism of action for organophosphate insecticides in the cholinergic synapse.[1][26]
Caption: Mechanism of action for pyrethroid insecticides on voltage-gated sodium channels.[27][28][29]
Caption: Logical relationships in an Integrated Pest Management (IPM) strategy.[7][17]
References
- 1. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jove.com [jove.com]
- 9. scispace.com [scispace.com]
- 10. Entomology 2019 [esa.confex.com]
- 11. govinfo.gov [govinfo.gov]
- 12. The Lethal and Sublethal Effects of Lambda-Cyhalothrin and Emamectin Benzoate on the Soybean Pest Riptortus pedestris (Fabricius) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Evaluation of newer fungicides for the management of wheat stem rust caused by (Puccinia graminis f. sp. tritici) [agris.fao.org]
- 15. sawbar.in [sawbar.in]
- 16. researchgate.net [researchgate.net]
- 17. entomoljournal.com [entomoljournal.com]
- 18. scielo.br [scielo.br]
- 19. irac-online.org [irac-online.org]
- 20. entomoljournal.com [entomoljournal.com]
- 21. benchchem.com [benchchem.com]
- 22. Topical Application of Insecticidal Active Ingredients [protocols.io]
- 23. Standard Operating Procedures for the Application of Pesticides in Agricultural Research | School of Environmental and Biological Sciences [sebs.rutgers.edu]
- 24. resources.colead.link [resources.colead.link]
- 25. croplife.co.za [croplife.co.za]
- 26. What Is the Mechanism by Which Organophosphates Exert Their Toxic Effect on Organisms? → Learn [pollution.sustainability-directory.com]
- 27. Mechanism of Pyrethroid Pesticide–Induced Apoptosis: Role of Calpain and the ER Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. What is the mechanism of Pyrethrins? [synapse.patsnap.com]
- 29. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Triazine and Pyrimidine Derivatives from Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biologically relevant triazine and pyrimidine derivatives using aminothiophenes as key starting materials. The methodologies outlined are based on established synthetic routes and are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Introduction
Aminothiophenes are versatile heterocyclic building blocks in organic synthesis, largely due to the influential work of Gewald.[1][2] Their inherent chemical reactivity makes them ideal precursors for the construction of various fused heterocyclic systems. Among these, thieno[2,3-d]pyrimidines, bioisosteres of quinazolines, and related triazine-fused thiophenes have garnered significant attention.[3] These scaffolds are present in numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] This document details the preparation of these important molecular frameworks, providing step-by-step protocols and summarizing key reaction data.
Synthesis of Thieno[2,3-d]pyrimidine Derivatives
The construction of the thieno[2,3-d]pyrimidine core from 2-aminothiophene precursors is a widely employed strategy. This typically involves the annulation of a pyrimidine ring onto the thiophene scaffold.[7] A common approach begins with the Gewald reaction to synthesize the initial 2-aminothiophene, followed by cyclization with various reagents to form the fused pyrimidine ring.
Logical Workflow for Thieno[2,3-d]pyrimidine Synthesis
Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbonitriles via Gewald Reaction
This protocol describes a general procedure for the synthesis of 2-aminothiophene precursors.
Materials:
-
Appropriate ketone or aldehyde
-
Malononitrile or ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine or other suitable base
-
Ethanol
Procedure:
-
A mixture of the ketone/aldehyde (10 mmol), malononitrile/ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol) in ethanol (30 mL) is prepared.
-
A catalytic amount of morpholine (0.5 mL) is added to the mixture.
-
The reaction mixture is heated under reflux for a specified time (typically 2-6 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: Synthesis of 4-Aminothieno[2,3-d]pyrimidines
This protocol details the cyclization of 2-aminothiophene-3-carbonitriles to form the thieno[2,3-d]pyrimidine ring system.
Materials:
-
2-Aminothiophene-3-carbonitrile derivative
-
Formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Various anilines (for Dimroth rearrangement)
Procedure A (using Formamide):
-
A mixture of the 2-aminothiophene-3-carbonitrile (5 mmol) and an excess of formamide (20 mL) is heated at reflux for 4-8 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed with water, and recrystallized.
Procedure B (using DMF-DMA and subsequent cyclization): [3]
-
To a solution of the 2-aminothiophene-3-carbonitrile (10 mmol) in a suitable solvent, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (25 mmol).
-
The reaction can be heated, in some cases using microwave irradiation (e.g., 200 W at 10°C for 10 minutes), to form the intermediate N'-(3-cyano-thienyl)-N,N-dimethylmethanimidamide.[3]
-
After formation of the intermediate, the aniline derivative (12 mmol) is added, and the mixture is heated to induce a Dimroth rearrangement and cyclization to the final 4-amino-substituted thieno[2,3-d]pyrimidine.
-
The product is isolated by pouring the reaction mixture into ice water, followed by filtration and purification.
Quantitative Data for Thieno[2,3-d]pyrimidine Synthesis
| Compound ID | Starting Materials | Reagents | Yield (%) | m.p. (°C) | Spectroscopic Data Highlights | Reference |
| g | 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile, p-anisidine | DMF-DMA | 71 | 170.0-171.3 | ¹H NMR (DMSO-d₆) δ 8.33 (s, 1H), 8.07 (s, 1H), 7.50 (d, 2H), 6.94 (d, 2H), 3.76 (s, 3H). MS (ESI) m/z: 314 [M+H]⁺. | [3] |
| b | 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile, o-toluidine | DMF-DMA | 48 | 188.2-189.7 | ¹H NMR (CDCl₃) δ 8.48 (s, 1H), 7.89 (d, 1H), 7.29 (t, 2H), 7.16 (t, 2H), 2.33 (s, 3H). MS (ESI) m/z: 298 [M+H]⁺. | [3] |
Synthesis of Thieno[3,2-d]pyrimidine and Thieno[3,4-d]pyrimidine Derivatives
While thieno[2,3-d]pyrimidines are most common, other isomers such as thieno[3,2-d]pyrimidines and thieno[3,4-d]pyrimidines also exhibit interesting biological activities.[8] The synthetic strategies for these isomers often start from appropriately substituted 3-aminothiophenes or other thiophene precursors.[8] For instance, 3-aminothiophene carboxylates can be cyclized with reagents like urea or isocyanates to yield thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones.[8]
Synthesis of Triazine Derivatives from Aminothiophenes
The synthesis of triazine-fused thiophenes can be achieved from 2-aminothiophene derivatives, typically through diazotization reactions. This approach leads to the formation of thieno[3,2-d][7][9][10]triazin-4-ones, which have been investigated for their antitubercular and anticancer activities.[11]
Reaction Pathway for Thieno[3,2-d][7][9][10]triazin-4-one Synthesis
Caption: Synthesis of thieno-triazinones via diazotization.
Experimental Protocol
Protocol 3: Synthesis of Thieno[3,2-d][7][9][10]triazin-4-ones
This protocol describes the synthesis of thieno-triazinones from 2-amino-3-carboxamidothiophenes.[11]
Materials:
-
2-Amino-3-N-substituted carboxamido-4,5-disubstituted thiophene
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
The starting 2-amino-3-carboxamidothiophene (10 mmol) is dissolved in a mixture of glacial acetic acid and concentrated HCl at a low temperature (0-5 °C).
-
A solution of sodium nitrite (12 mmol) in water is added dropwise to the reaction mixture while maintaining the low temperature.
-
The mixture is stirred at 0-5 °C for 1-2 hours.
-
The reaction is then allowed to warm to room temperature and stirred for an additional period.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent.
Quantitative Data for Thieno-triazinone Synthesis
| Compound ID | Starting Material | Yield (%) | m.p. (°C) | Spectroscopic Data Highlights | Reference |
| ADVJS 2a | 2-amino-3-N-phenyl carboxamido-4,5-dimethyl thiophene | - | - | Characterized by IR and ¹H NMR | [11] |
| ADVJS 2d | 2-amino-3-N-(p-chlorophenyl) carboxamido-4,5-dimethyl thiophene | - | - | Characterized by IR and ¹H NMR | [11] |
| (Specific yield and melting point data were not provided in the abstract, but the compounds were characterized spectroscopically) |
Conclusion
The synthetic routes starting from aminothiophenes provide a versatile and efficient platform for the generation of diverse triazine and pyrimidine derivatives. The protocols and data presented herein offer a foundational resource for researchers engaged in the design and synthesis of novel heterocyclic compounds with potential therapeutic applications. The adaptability of these methods, particularly the Gewald reaction and subsequent cyclizations, allows for the introduction of a wide range of substituents, enabling the fine-tuning of physicochemical and pharmacological properties in the pursuit of new drug candidates.
References
- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. scielo.br [scielo.br]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of novel triazine-thiophene compounds for antitubercular/anticancer. [wisdomlib.org]
Application Notes and Protocols for the Eco-Friendly Ball-Milling Synthesis of 2-Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the eco-friendly synthesis of 2-aminothiophenes utilizing ball-milling technology. This mechanochemical approach, often performed under solvent-free and catalyst-free conditions, presents a significant advancement in green chemistry, offering high yields, short reaction times, and operational simplicity. The primary method discussed is the Gewald three-component reaction.[1]
Introduction
2-Aminothiophenes are a critical class of sulfur-containing heterocycles that form the structural core of numerous pharmaceuticals and biologically active compounds.[2][3] They exhibit a wide range of therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities.[2] Traditional synthetic methods for 2-aminothiophenes often rely on the use of volatile organic solvents, harsh catalysts, and lengthy reaction times, leading to significant environmental concerns and economic drawbacks.[1]
Mechanochemistry, particularly high-speed ball milling (HSBM), has emerged as a powerful and sustainable alternative for organic synthesis.[2][4] This technique utilizes mechanical force to induce chemical reactions, often in the absence of bulk solvents. The ball-milling synthesis of 2-aminothiophenes via the Gewald reaction is a prime example of a green synthetic methodology, offering high atom economy and minimizing waste generation.[1][2][5][6]
Advantages of Ball-Milling Synthesis
The adoption of ball-milling for the synthesis of 2-aminothiophenes offers several key advantages over conventional solution-phase methods:
-
Eco-Friendly: Reactions are often performed under solvent-free conditions, significantly reducing the generation of hazardous waste.[4][7][8]
-
High Efficiency: The method typically provides excellent product yields in remarkably short reaction times.[1]
-
Operational Simplicity: The experimental setup and work-up procedures are generally straightforward, avoiding the need for complex purification techniques like column chromatography in many cases.[1][9]
-
Catalyst-Free Options: Many ball-milling protocols for the Gewald reaction proceed efficiently without the need for a catalyst.[1][2]
-
Energy Efficiency: In some instances, ball milling can be more energy-efficient compared to heating reactions in solution for extended periods.
Experimental Protocols
This section provides detailed protocols for the ball-milling synthesis of 2-aminothiophenes based on the Gewald three-component reaction.
General Protocol for Catalyst-Free Ball-Milling Synthesis
This protocol describes a general procedure for the one-pot, three-component synthesis of 2-aminothiophenes under solvent- and catalyst-free conditions using a planetary ball mill.[1]
Materials:
-
Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)
-
Carbonyl compound (e.g., ethyl acetoacetate, 2-butanone, cyclic ketones)
-
Elemental sulfur (S₈)
-
Planetary ball mill (e.g., PULVERISETTE 7 classic line)
-
Stainless steel milling vials and balls
-
Ethyl acetate (for recrystallization)
Procedure:
-
Reactant Loading: In a stainless steel milling vial, combine the active methylene nitrile (1 equivalent), the carbonyl compound (1 equivalent), and elemental sulfur (1.1 equivalents).
-
Milling: Add the stainless steel milling balls to the vial. The ball-to-reagent weight ratio can be optimized, with a ratio of 5:1 being a good starting point.[1]
-
Milling Parameters: Securely close the vial and place it in the planetary ball mill. Mill the mixture at a high rotational speed (e.g., 750 rpm) for a specified duration (typically 30 minutes).[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After milling, open the vial in a well-ventilated fume hood. The crude product is typically a solid. Purify the product by recrystallization from a suitable solvent, such as ethyl acetate.[1]
Protocol for Heat-Assisted Ball-Milling Synthesis
For less reactive substrates, such as some aryl ketones, combining ball milling with thermal heat can significantly accelerate the reaction rate.[4]
Materials:
-
Aryl ketone
-
Active methylene nitrile
-
Elemental sulfur
-
Base catalyst (e.g., morpholine, catalytic amount)
-
High-speed ball mill equipped with a heating element (or a heat gun)
-
Milling vials and balls
Procedure:
-
Reactant Loading: Combine the aryl ketone, active methylene nitrile, elemental sulfur, and a catalytic amount of base in a milling vial.
-
Milling with Heating: Secure the vial in the ball mill and begin milling. Simultaneously, apply heat to the vial using the integrated heating element or an external heat gun.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by TLC. Once the reaction is complete, cool the vial and process the crude product as described in the general protocol.
Data Presentation
The following tables summarize quantitative data from various studies on the ball-milling synthesis of 2-aminothiophenes, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Effect of Rotation Speed on Yield [1]
| Entry | Rotation Speed (rpm) | Time (min) | Yield (%) |
| 1 | 250 | 30 | Low |
| 2 | 750 | 30 | High |
Reaction Conditions: Condensation of ethyl acetoacetate, malononitrile, and elemental sulfur.[1]
Table 2: Synthesis of 2-Aminothiophene Derivatives via Catalyst-Free Ball Milling [1]
| Entry | Carbonyl Compound (R) | Active Methylene Nitrile (EWG) | Product | Yield (%) | Time (min) |
| 1 | OEt | CN | 3a | 97 | 30 |
| 2 | CH₃ | CN | 3b | 93 | 30 |
| 3 | OEt | CO₂Et | 3c | 96 | 30 |
| 4 | CH₃ | CO₂Et | 3d | 91 | 30 |
Reaction Conditions: Planetary ball mill, 750 rpm, solvent- and catalyst-free.[1]
Table 3: High-Speed Vibrating Milling (HSVM) Synthesis of 2-Aminothiophenes [2]
| Entry | Ketone | Product | Yield (%) | Time (min) |
| 1a | Cyclopentanone | 19a | 85 | 30 |
| 1b | Cyclohexanone | 19b | 94 | 30 |
| 1c | Cycloheptanone | 19c | 91 | 30 |
| 1d | Cyclooctanone | 19d | 88 | 30 |
Reaction Conditions: High-speed vibrating milling, diethylamine catalyst.[2]
Visualizations
The following diagrams illustrate the experimental workflow and the underlying chemical transformation.
Caption: Experimental workflow for the ball-milling synthesis of 2-aminothiophenes.
Caption: General scheme of the Gewald three-component reaction under ball-milling conditions.
Conclusion
The ball-milling approach to the Gewald reaction represents a significant step forward in the sustainable synthesis of 2-aminothiophenes. This methodology is particularly attractive for drug discovery and development, where the efficient and environmentally conscious production of compound libraries is paramount. The protocols and data presented herein provide a solid foundation for researchers to adopt and further explore the potential of mechanochemistry in heterocyclic synthesis.
References
- 1. sciforum.net [sciforum.net]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate in Conductive Polymer Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate in the development of conductive polymers. While specific literature on the polymerization of this exact monomer is limited, the protocols herein are adapted from well-established methods for the synthesis and characterization of polythiophenes, offering a robust framework for research and development.
Overview and Potential Applications
This compound is a promising monomer for the synthesis of novel conductive polymers.[1][2] The presence of both an electron-donating amino group and an electron-withdrawing carboxylate group on the thiophene ring is anticipated to influence the electronic properties, solubility, and processability of the resulting polymer.[1] Potential applications for polymers derived from this monomer include organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), sensors, and antistatic coatings.
Monomer Properties: this compound
A summary of the key physical and chemical properties of the monomer is presented in Table 1.
| Property | Value |
| CAS Number | 4815-24-1[3] |
| Molecular Formula | C₉H₁₃NO₂S[3] |
| Molecular Weight | 199.27 g/mol [3] |
| Appearance | Yellow Solid[3] |
| Melting Point | 93 °C[3] |
| Purity | ≥98.0%[4] |
| UV max (in Methanol) | 310 nm[3] |
| Table 1: Physicochemical properties of this compound. |
Experimental Protocols
The synthesis of conductive polymers from thiophene-based monomers is typically achieved through oxidative chemical or electrochemical polymerization.
Protocol 1: Oxidative Chemical Polymerization
This protocol outlines a method for synthesizing a polymer from this compound using a chemical oxidant, such as ferric chloride (FeCl₃).
Materials:
-
This compound
-
Anhydrous ferric chloride (FeCl₃)
-
Anhydrous chloroform (CHCl₃) or acetonitrile (CH₃CN)
-
Methanol (CH₃OH)
-
Deionized water
Procedure:
-
Monomer Solution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in anhydrous chloroform to a concentration of 0.1 M.
-
Oxidant Solution: In a separate flask, prepare a 0.4 M solution of anhydrous FeCl₃ in anhydrous chloroform.
-
Polymerization: While stirring vigorously, add the FeCl₃ solution dropwise to the monomer solution at room temperature. A color change in the reaction mixture should be observed, indicating the initiation of polymerization.
-
Reaction: Allow the reaction to proceed for 12-24 hours at room temperature.
-
Precipitation: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Washing: Filter the precipitate and wash thoroughly with methanol and deionized water to remove residual oxidant and unreacted monomer.
-
Drying: Dry the polymer powder under vacuum at 50°C for 24 hours.
Protocol 2: Electrochemical Polymerization
This method facilitates the direct deposition of a conductive polymer film onto an electrode surface.
Materials:
-
This compound
-
Anhydrous acetonitrile (CH₃CN)
-
Supporting electrolyte: 0.1 M tetrabutylammonium perchlorate (TBAP)
-
Three-electrode electrochemical cell (Working: Indium Tin Oxide (ITO) glass; Reference: Ag/AgCl; Counter: Platinum wire)
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Solution: Prepare a 0.1 M solution of TBAP in anhydrous acetonitrile.
-
Monomer Solution: Dissolve this compound in the electrolyte solution to a final concentration of 0.05 M.
-
Cell Assembly: Assemble the three-electrode cell with the electrodes immersed in the monomer solution.
-
Electropolymerization: Perform cyclic voltammetry by scanning the potential between 0 V and a determined oxidation potential of the monomer (e.g., +1.5 V vs. Ag/AgCl) for a number of cycles. A polymer film will gradually deposit on the ITO working electrode.
-
Post-Polymerization: After deposition, rinse the polymer-coated electrode with fresh acetonitrile to remove any adsorbed monomer and electrolyte.
-
Drying: Dry the film under a stream of nitrogen gas.
Polymer Doping and Characterization
The synthesized polymer is typically in a neutral, non-conductive state. Doping is required to introduce charge carriers and induce conductivity.
Doping Protocol: Iodine Vapor
Materials:
-
Polymer film or pressed pellet
-
Iodine (I₂) crystals
-
Sealed chamber (e.g., a desiccator)
Procedure:
-
Place the polymer sample inside the sealed chamber.
-
Add a small amount of iodine crystals to the chamber, ensuring no direct contact with the sample.
-
Allow the iodine vapor to diffuse into the polymer over a period of 1-12 hours.
-
The polymer will undergo a color change, indicating successful doping. The conductivity can be measured at different time intervals to determine the optimal doping time.
Characterization Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the polymer structure.
-
Cyclic Voltammetry (CV): To investigate the redox properties of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Four-Point Probe Method: To measure the electrical conductivity of the doped polymer.
Expected Performance
While experimental data for poly(this compound) is not available, Table 2 provides typical conductivity values for other polythiophenes as a reference.
| Polymer State | Typical Conductivity (S/cm) |
| Undoped Polythiophene | 10⁻⁸ - 10⁻⁶ |
| Iodine-doped Polythiophene | 10¹ - 10³[5][6] |
| Acid-doped Polythiophenes | up to ~1200[7] |
| Table 2: Representative electrical conductivity values for polythiophenes. |
Visualized Workflows and Mechanisms
General Experimental Workflow
The following diagram outlines the key stages in the development of conductive polymers from thiophene derivatives.
Caption: A generalized workflow for conductive polymer synthesis and characterization.
Mechanism of p-Doping in Polythiophenes
Conductivity in polythiophenes is achieved through p-doping, where the polymer backbone is partially oxidized, creating mobile positive charge carriers known as polarons and bipolarons.[5]
Caption: The p-doping mechanism illustrating the formation of charge carriers in polythiophenes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 4815-24-1 [chemicalbook.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. Polythiophene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Acid vapor doping of polar polythiophenes for high electrical conductivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Recrystallization of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate from Ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a versatile intermediate in the synthesis of various biologically active molecules, including anti-inflammatory, analgesic, and antimicrobial agents, as well as materials for dye synthesis and electronics.[1] The purity of this compound is crucial for the successful synthesis of downstream products and for obtaining reliable biological and physical data. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the recrystallization of this compound using ethanol as the solvent, a method shown to be effective for this class of compounds.[2]
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for removal by hot filtration). By dissolving the crude solid in a minimal amount of hot solvent and then allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities dissolved in the solvent.
Materials and Equipment
-
Crude this compound
-
Ethanol (reagent grade or absolute)
-
Erlenmeyer flasks (at least two)
-
Heating source (hot plate with magnetic stirrer)
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or desiccator
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethanol is flammable; keep it away from open flames and sparks.
-
Handle the hot glassware with caution to avoid burns.
-
Consult the Safety Data Sheet (SDS) for this compound and ethanol before starting the procedure. Similar 2-aminothiophene derivatives are known to cause skin and eye irritation and may cause respiratory irritation.[3]
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₃NO₂S | [1] |
| Molecular Weight | 199.27 g/mol | [1] |
| Appearance | Very pale yellow solid | [4] |
| Melting Point | 90 - 94 °C | [1] |
| Purity (Typical) | ≥ 98% (GC) | [1] |
| Recrystallization Solvent | Ethanol | [2] |
| Reported Yield | 70-85% (for similar thiophene derivatives) | [2] |
Experimental Protocol
This protocol outlines the steps for the recrystallization of this compound from ethanol.
1. Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar to the flask.
-
Add a small volume of ethanol to the flask, just enough to cover the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.
2. Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, a hot filtration step is required.
-
Preheat a second Erlenmeyer flask and a stemless funnel.
-
Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
3. Crystallization:
-
Remove the flask containing the clear, hot solution from the heat source.
-
Cover the flask with a watch glass or loose-fitting stopper to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
4. Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.
-
Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. It is important to use cold solvent for washing to minimize the loss of the desired product.
-
Continue to draw air through the crystals for several minutes to partially dry them.
5. Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point (e.g., 40-50 °C) or in a desiccator under vacuum.
Troubleshooting
-
Oiling out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try reheating the solution to dissolve the oil, adding a slightly larger volume of solvent, and allowing it to cool more slowly.
-
No crystal formation: If crystals do not form upon cooling, the solution may not be saturated enough. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce crystallization. Seeding the solution with a tiny crystal of the pure compound, if available, is also an effective method.
Visualization of the Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via the Gewald reaction.
Q1: I am observing a very low yield or no product at all. What are the primary factors to investigate?
A low or nonexistent yield in the Gewald synthesis can often be traced back to the initial Knoevenagel condensation step, the quality of reagents, or suboptimal reaction conditions.
-
Reagent Quality: Ensure that the starting materials, 3-methyl-2-butanone (isopropyl methyl ketone), ethyl cyanoacetate, and elemental sulfur, are of high purity. The ketone should be free from impurities, and the ethyl cyanoacetate should not be hydrolyzed. The sulfur should be a fine powder to ensure good reactivity.
-
Base Selection: The choice of base is critical for the initial condensation. Secondary amines like morpholine or piperidine are commonly used and are often effective. Tertiary amines such as triethylamine can also be employed. If the reaction is not proceeding, consider screening different bases.[1]
-
Reaction Temperature: The reaction temperature influences the rate of all stages of the reaction. While some Gewald reactions can proceed at room temperature, gentle heating is often required. A temperature that is too low may lead to a sluggish reaction, while excessively high temperatures can promote side reactions and decomposition. It is advisable to screen a temperature range, for instance, from room temperature up to 60-70 °C, to find the optimal condition for your specific setup.[1]
-
Solvent Choice: The solvent plays a crucial role in the solubility of reagents, especially elemental sulfur. Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they can facilitate the condensation and the subsequent reaction with sulfur.[1]
Q2: My reaction is sluggish and does not go to completion, even after an extended period. How can I improve the reaction rate and conversion?
-
Catalyst/Base Concentration: Ensure that the catalytic base is used in an appropriate amount. While it is a catalyst, a certain concentration is required to achieve a reasonable reaction rate.
-
Temperature Optimization: As mentioned, increasing the temperature can significantly increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to find a temperature that provides a good rate without significant byproduct formation.
-
Microwave Irradiation: Microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields in Gewald reactions.[1]
Q3: I am observing the formation of significant byproducts, which complicates the purification process. What are these byproducts and how can I minimize them?
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted ketone and ethyl cyanoacetate in your crude product. To address this, you can try optimizing the reaction time and temperature.
-
Dimerization of the Knoevenagel Adduct: The intermediate α,β-unsaturated nitrile can undergo dimerization, which competes with the desired cyclization reaction. This is more likely to occur if the sulfur addition and cyclization steps are slow. Adjusting the reaction temperature and the rate of addition of the base might help to minimize this side reaction.[1]
-
Formation of a Dark, Tarry Mixture: The formation of a dark brown or tarry reaction mixture can be due to polymerization or other side reactions, often occurring at excessively high temperatures. Ensure the purity of your starting materials, as impurities can catalyze these side reactions. The formation of complex polysulfides is also inherent to the Gewald reaction and can contribute to the color.[2]
Q4: The purification of my product is challenging. What are the recommended purification methods?
-
Recrystallization: this compound is a solid at room temperature. Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purification.[3]
-
Column Chromatography: If recrystallization does not yield a pure product, flash column chromatography on silica gel is a reliable alternative. A mixture of hexane and ethyl acetate is a typical eluent system.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Gewald reaction for the synthesis of this compound?
The Gewald reaction is a one-pot, multi-component reaction. The generally accepted mechanism involves three key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (3-methyl-2-butanone) and the active methylene compound (ethyl cyanoacetate) to form an α,β-unsaturated cyanoester intermediate.
-
Michael Addition of Sulfur: Elemental sulfur, activated by the base, undergoes a Michael addition to the α,β-unsaturated intermediate.
-
Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.
Q2: What is a typical yield for the synthesis of this compound?
Yields can vary significantly depending on the specific reaction conditions. However, for similar 2-aminothiophenes prepared via the Gewald reaction, yields in the range of 70-85% have been reported after purification.[5] For a closely related compound, ethyl 2-amino-4-methylthiophene-3-carboxylate, a yield of 85% has been achieved.[4]
Q3: Can I use a different ketone or active methylene compound?
Yes, the Gewald reaction is versatile and can be used to synthesize a wide variety of substituted 2-aminothiophenes by varying the ketone and the active methylene compound.
Q4: Are there any safety precautions I should be aware of?
Standard laboratory safety precautions should be followed. The reaction should be carried out in a well-ventilated fume hood. The organic solvents used are flammable. Depending on the base used (e.g., piperidine, triethylamine), appropriate handling procedures should be followed as they can be corrosive and have strong odors.
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of 2-aminothiophene synthesis, based on studies of analogous compounds. This data can serve as a guide for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst on the Yield of a 2-Aminothiophene Derivative
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| L-Proline (10) | DMF | 60 | 5 | 84 |
| Piperidine (20) | Ethanol | Reflux | 3 | ~75-85 |
| Morpholine (stoichiometric) | Methanol | 45 | 3 | ~70-85 |
| Triethylamine (stoichiometric) | Ethanol | Reflux | 4 | ~70-80 |
Data adapted from studies on similar 2-aminothiophene syntheses and should be considered as a guideline.[5][6]
Table 2: Effect of Solvent on the Yield of a 2-Aminothiophene Derivative
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| DMF | L-Proline (10) | 60 | 5 | 84 |
| Ethanol | Piperidine (20) | Reflux | 3 | 78 |
| Methanol | Morpholine (stoichiometric) | 45 | 3 | 75 |
| Water (ultrasound) | None | 70 | 0.5-1 | 42-90 |
Data adapted from various studies on Gewald reactions and illustrates general trends.[6][7]
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of this compound
This protocol is a representative procedure adapted from literature methods for similar compounds.[4][5]
Materials:
-
3-Methyl-2-butanone (isopropyl methyl ketone)
-
Ethyl cyanoacetate
-
Elemental sulfur (powdered)
-
Morpholine (or piperidine/triethylamine)
-
Ethanol (absolute)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methyl-2-butanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in absolute ethanol.
-
To this stirred suspension, add the base (e.g., morpholine, 1-1.2 equivalents) dropwise at room temperature.
-
After the addition of the base, heat the reaction mixture to a gentle reflux (around 50-60 °C) and maintain this temperature for 3-5 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate 7:3 mixture as the eluent).
-
Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash it with a small amount of cold ethanol.
-
If the product does not precipitate, pour the reaction mixture into ice-cold water to induce precipitation. Collect the solid by filtration.
-
Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel using a hexane:ethyl acetate gradient.
-
Dry the purified product under vacuum to obtain this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Gewald Reaction Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the temperature and time for the Gewald reaction, a crucial multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Gewald reaction?
A1: The Gewald reaction is typically conducted within a temperature range of room temperature to the reflux temperature of the solvent used.[1] A common starting point for optimization is gentle heating to between 40-60°C, as this can improve the reactivity and solubility of elemental sulfur without promoting excessive side reactions.[2] Some reactions, however, proceed efficiently at room temperature, while others may require higher temperatures to achieve a reasonable reaction rate.[1]
Q2: How does reaction time influence the outcome of the Gewald reaction?
A2: Reaction times for the Gewald reaction can vary significantly, from a few hours to overnight.[1] Insufficient reaction time can lead to incomplete conversion and the presence of unreacted starting materials or the Knoevenagel-Cope intermediate in the final product mixture.[2] Conversely, excessively long reaction times, especially at elevated temperatures, can lead to the formation of byproducts through dimerization or polymerization of reactants or intermediates.[2] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
Q3: Can microwave irradiation be used to optimize the Gewald reaction?
A3: Yes, microwave-assisted synthesis has been shown to be highly effective for the Gewald reaction. It often leads to significantly shorter reaction times and, in many cases, improved product yields compared to conventional heating methods.[2][3]
Q4: What are the signs of a suboptimal temperature or reaction time?
A4: A low or no product yield is a primary indicator of suboptimal conditions. If the reaction is sluggish, the temperature may be too low. If you observe a significant amount of byproducts, the temperature might be too high, or the reaction time may be too long. The presence of unreacted starting materials suggests the reaction has not gone to completion and may require a longer reaction time or a higher temperature.[1][2]
Troubleshooting Guide
Issue: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Suboptimal Temperature | The reaction temperature may be too low, leading to a slow reaction rate. Conversely, a temperature that is too high can cause the degradation of reactants or products and promote side reactions. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, and 70°C) to identify the optimum for your specific substrates.[1] |
| Inadequate Reaction Time | The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using TLC or LC-MS. If starting materials are still present, extend the reaction time.[2] |
| Poor Sulfur Solubility/Reactivity | At lower temperatures, elemental sulfur may not be sufficiently soluble or reactive. Gentle heating can often overcome this issue. Ensure you are using finely powdered, high-purity sulfur.[2] |
| Inefficient Initial Condensation | The initial Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile is temperature-dependent. If this step is slow, a slight increase in temperature might be necessary. You can monitor the formation of the α,β-unsaturated nitrile intermediate by TLC or LC-MS before the addition of sulfur.[1] |
Issue: Presence of Significant Byproducts
| Possible Cause | Troubleshooting Steps |
| Excessive Heat | High temperatures can lead to the formation of various side products. If significant impurities are observed, try running the reaction at a lower temperature for a longer period.[2] |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long, even at an optimal temperature, can result in the formation of degradation products or polymers. Determine the point of maximum product formation via time-course analysis using TLC or LC-MS and quench the reaction accordingly.[2] |
| Dimerization of Intermediates | The α,β-unsaturated nitrile intermediate can undergo dimerization, which competes with the desired cyclization step. This is highly dependent on reaction conditions. Adjusting the temperature may help minimize this side reaction.[1] |
Data Presentation
The following table summarizes the effect of temperature on the yield of a model Gewald reaction between cyclohexanone, malononitrile, and sulfur, catalyzed by piperidinium borate (20 mol%).
| Entry | Temperature (°C) | Time | Yield (%) |
| 1 | Room Temperature | 24 hours | Traces |
| 2 | 70 | 3 hours | 84 |
| 3 | 100 | 25 minutes | 96 |
| Data sourced from a study by Gavali, K. D., & Chaturbhuj, G. U. (2023).[4] |
Experimental Protocols
General Protocol for Gewald Reaction with Temperature and Time Optimization
This protocol provides a general guideline for performing a Gewald reaction and optimizing the temperature and time for a specific set of substrates.
1. Materials and Reagents:
-
Carbonyl compound (e.g., ketone or aldehyde)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)
-
Elemental sulfur (finely powdered)
-
Base catalyst (e.g., morpholine, piperidine, or triethylamine)
-
Solvent (e.g., ethanol, methanol, or DMF)
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
TLC plates and developing chamber
-
LC-MS (optional)
2. Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq).
-
Add the chosen solvent to achieve a suitable concentration of reactants.
-
Add the base catalyst (typically 0.1-1.5 eq).
3. Temperature Screening:
-
Set up three parallel reactions.
-
Run the first reaction at room temperature (e.g., 25°C).
-
Run the second reaction at a moderately elevated temperature (e.g., 45°C).
-
Run the third reaction at a higher temperature (e.g., 70°C).
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., every hour).
-
After a set time (e.g., 6 hours), work up a small aliquot from each reaction to determine the approximate yield and purity by TLC or LC-MS. This will give an indication of the optimal temperature range.
4. Time Course Study:
-
Based on the results of the temperature screening, choose the most promising temperature.
-
Set up a single, larger-scale reaction at this temperature.
-
Take small aliquots from the reaction mixture at different time points (e.g., 1, 2, 4, 6, 12, and 24 hours).
-
Analyze each aliquot by TLC or LC-MS to determine the relative amounts of starting materials, intermediate, product, and any byproducts.
-
Plot the concentration of the desired product versus time to determine the optimal reaction time where the product yield is maximized and byproduct formation is minimized.
5. Work-up and Purification:
-
Once the reaction is complete (as determined by the time course study), cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration and wash it with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]
Mandatory Visualization
Caption: Experimental workflow for the optimization of Gewald reaction conditions.
Caption: Troubleshooting logic for low yield in the Gewald reaction.
References
Technical Support Center: Catalyst Selection for 2-Aminothiophene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst for the synthesis of 2-aminothiophenes, primarily via the Gewald reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a catalyst in the Gewald synthesis of 2-aminothiophenes?
A1: The catalyst's primary role in the Gewald reaction is to facilitate the initial Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1][2] This step is crucial, as its failure will prevent the subsequent steps of sulfur addition and cyclization from occurring, leading to no product formation.[1] The base catalyst deprotonates the active methylene compound, forming a carbanion that then attacks the carbonyl group.[3]
Q2: What are the most traditionally used catalysts for this synthesis?
A2: The most common and traditionally used catalysts are basic compounds, particularly secondary and tertiary amines.[4] Morpholine, piperidine, and triethylamine are frequently cited and effective for catalyzing the initial condensation step.[1][5] These organic bases are typically used in catalytic amounts, though some older protocols may have used them in stoichiometric quantities.[4][6]
Q3: Are there more modern, efficient, or "green" catalysts available?
A3: Yes, significant research has focused on developing more environmentally friendly, efficient, and reusable catalysts. These include:
-
L-proline: A cost-effective and green catalyst that has been shown to be effective in low loadings (e.g., 10 mol%) under mild conditions.[7]
-
Solid Catalysts: Heterogeneous catalysts like ZnO nanoparticles and sodium aluminate (NaAlO₂) offer advantages such as easy separation, potential for recycling, and high efficiency.[3][8][9]
-
Conjugate Acid-Base Pairs: Piperidinium borate has been reported as a highly effective and recyclable conjugate acid-base catalyst, achieving excellent yields in very short reaction times.[6]
-
Polymer-Supported Catalysts: Functionalized polyacrylonitrile fibers can be used as recyclable catalysts, demonstrating good activity over multiple cycles.[3]
-
Ionic Liquids: Basic ionic liquids can serve as both the solvent and the catalyst, simplifying the reaction setup.[10]
Troubleshooting Guide
Problem: Low or No Product Yield
Q4: My reaction is not proceeding, or the yield is extremely low. What catalyst-related factors should I check first?
A4: If you are experiencing low or no yield, consider the following critical factors related to your catalyst:
-
Catalyst Choice and Loading: Ensure you are using an appropriate base catalyst. Secondary amines like morpholine or piperidine are often effective.[1] If the reaction is stagnant, the base may be too weak for the specific substrates. For less reactive ketones, a stronger base or a different class of catalyst might be necessary.[5] Also, verify that the catalyst is used in the correct amount; while some modern catalysts work in truly catalytic amounts (10-20 mol%), traditional methods may require higher loadings.[6]
-
Inefficient Knoevenagel Condensation: This is the most common point of failure.[1] The base catalyst is essential for this step. If you suspect this is the issue, consider screening different bases (e.g., morpholine, piperidine, triethylamine) to find the optimal one for your substrates.[5]
-
Reaction Conditions: The catalyst's effectiveness is tied to reaction conditions. Some catalytic systems work well at room temperature, while others require heating (e.g., 40-60 °C) to achieve a good reaction rate.[5][7] Without a catalyst, the reaction often does not proceed at all, even after extended periods.[6]
Problem: Slow Reaction or Incomplete Conversion
Q5: My reaction is very slow and does not go to completion. How can catalyst selection improve the kinetics?
A5: To improve reaction speed and achieve full conversion, you can:
-
Select a More Active Catalyst: Some catalysts are inherently more active than others. For example, piperidinium borate has been shown to drive reactions to completion in as little as 20 minutes with high yields.[6]
-
Optimize Catalyst Loading: While using a catalytic amount is ideal, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can sometimes increase the reaction rate, though this should be optimized to avoid side reactions.[6]
-
Consider Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and improve yields, especially for challenging substrates.[2][5]
Problem: Formation of Side Products
Q6: My reaction mixture is complex, with many byproducts. Can the catalyst be the cause?
A6: Yes, the choice and concentration of the catalyst can influence the formation of byproducts.
-
Dimerization or Polymerization: If the catalyst is too strong or its concentration is too high, it can promote self-condensation or polymerization of the starting materials or intermediates.[5] Try reducing the catalyst concentration or switching to a milder catalyst.
-
Unreacted Intermediates: If you observe the α,β-unsaturated nitrile intermediate (from the Knoevenagel condensation), it indicates that the subsequent sulfur addition and cyclization steps are slow. While not directly a catalyst issue, ensuring the reaction conditions (temperature, base) are suitable for the entire sequence is important.[5]
Catalyst Performance Data
The selection of a catalyst can significantly impact reaction time and yield. The tables below summarize performance data for various catalytic systems under optimized conditions.
Table 1: Performance of Borate Salt Catalysts in a Model Reaction *
| Entry | Catalyst (20 mol%) | Time | Yield (%) |
| 1 | Pyrrolidinium Borate | 35 min | 89 |
| 2 | Piperidinium Borate | 20 min | 96 |
| 3 | Morpholinium Borate | 30 min | 92 |
*Model Reaction: Cyclohexanone (1 equiv), malononitrile (1 equiv), and sulfur (1 equiv) in EtOH/H₂O at 100 °C. Data sourced from a 2023 study.[6]
Table 2: Effect of Piperidinium Borate Catalyst Loading on Yield *
| Entry | Catalyst Loading (mol%) | Time | Yield (%) |
| 1 | 0 | 24 h | 0 |
| 2 | 10 | 30 min | 90 |
| 3 | 15 | 25 min | 93 |
| 4 | 20 | 20 min | 96 |
*Model Reaction: Cyclohexanone (1 equiv), malononitrile (1 equiv), and sulfur (1 equiv) in EtOH/H₂O at 100 °C. Data sourced from a 2023 study.[6]
Experimental Protocols
Protocol 1: General One-Pot Synthesis using an Amine Catalyst
This protocol is a general guideline and may require optimization for specific substrates.[5]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).
-
Solvent Addition: Add a suitable polar solvent, such as ethanol, methanol, or DMF (20-30 mL).[5]
-
Catalyst Addition: Add the base catalyst (e.g., morpholine or triethylamine, 10-20 mol%) to the reaction mixture.
-
Reaction: Stir the reaction mixture at a temperature between room temperature and 50 °C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, the product can be isolated via filtration if it precipitates or by standard extraction procedures. Purification is typically achieved through recrystallization.
Protocol 2: Synthesis using Piperidinium Borate Catalyst
This protocol is adapted from a study demonstrating a highly efficient catalytic system.[6]
-
Reaction Setup: In a reaction vessel, combine the carbonyl compound (1 equiv), active methylene compound (1 equiv), elemental sulfur (1 equiv), and piperidinium borate (20 mol%).
-
Solvent Addition: Add a 9:1 mixture of Ethanol:Water (EtOH/H₂O) as the solvent.
-
Reaction: Heat the mixture to 100 °C and stir for the required time (monitoring by TLC, typically 20-30 minutes for reactive substrates).
-
Workup and Catalyst Recycling: After completion, filter the product. The aqueous filtrate containing the catalyst can be washed with ethyl acetate to remove organic residues and then reused for subsequent reactions.[6]
Visualizations
Caption: A generalized experimental workflow for the Gewald synthesis of 2-aminothiophenes.
Caption: A decision-making guide for selecting a catalyst for 2-aminothiophene synthesis.
Caption: A simplified diagram showing the key steps of the Gewald reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Purification of crude Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate by column chromatography
Technical Support Center: Purification of Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude this compound by column chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography purification process.
Question: My compound is not moving off the baseline (Rf value is too low) on the TLC plate, even with 100% ethyl acetate. What should I do?
Answer: This indicates that the mobile phase is not polar enough to elute your compound from the silica gel. This compound is a relatively polar compound.
-
Solution 1: Increase Solvent Polarity. You will need to use a more polar solvent system. A common strategy for highly polar compounds is to add a small amount of methanol to your eluent. For example, you can try a dichloromethane/methanol or ethyl acetate/methanol mixture.
-
Solution 2: Add a Basic Modifier. The amino group on your compound can interact strongly with the acidic silanol groups on the silica gel, causing streaking or poor mobility. Adding a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1-1%) to your mobile phase can help neutralize the silica surface and improve elution.[1] Another option for very polar compounds is to use a stock solution of 10% ammonium hydroxide in methanol, adding 1-10% of this solution to dichloromethane.[2][3]
Question: I am seeing poor separation between my product and an impurity. How can I improve the resolution?
Answer: Poor separation can be caused by several factors, often related to the choice of the solvent system.
-
Solution 1: Optimize the Mobile Phase. Your eluent may be too polar, causing all components to move too quickly up the column without sufficient interaction with the stationary phase. Try decreasing the polarity of your mobile phase (e.g., increasing the proportion of hexane in a hexane/ethyl acetate system). The goal is to find a solvent system that gives your desired compound an Rf value between 0.2 and 0.4, while maximizing the difference in Rf (ΔRf) between it and the impurities.
-
Solution 2: Use a Gradient Elution. Start with a less polar solvent system to allow the less polar impurities to elute first. Then, gradually increase the polarity of the mobile phase to elute your target compound, leaving the more polar impurities behind on the column.
-
Solution 3: Change the Stationary Phase. If optimizing the mobile phase doesn't work, consider a different stationary phase. Alumina (which comes in acidic, basic, and neutral forms) or a cyano-bonded phase column might offer different selectivity.[2][4]
Question: My compound appears to be decomposing on the column. I see new spots on my TLC plates from the collected fractions.
Answer: 2-aminothiophenes can be sensitive to the acidic nature of standard silica gel.[3]
-
Solution 1: Deactivate the Silica Gel. Before preparing your column, you can create a slurry of the silica gel in your chosen eluent and add 1% triethylamine. This will neutralize the acidic sites on the silica surface, reducing the likelihood of decomposition.[1]
-
Solution 2: Perform 2D TLC. To confirm instability, run a normal TLC, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spot will move to a new position along the diagonal. If it is decomposing, new spots will appear off the diagonal.[2][3]
-
Solution 3: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral alumina or Florisil.[3]
Question: I have a low yield after purification. Where could my product have gone?
Answer: Low recovery can be frustrating, but there are several common causes.
-
Irreversible Adsorption: The compound may be sticking permanently to the silica gel. Using a deactivated silica as described above can help.
-
Compound Degradation: As mentioned, the compound may have decomposed on the column.[3]
-
Incomplete Elution: It's possible your compound has not fully eluted from the column. Try flushing the column with a very polar solvent (like 10% methanol in ethyl acetate) and check the eluate by TLC.
-
Dilute Fractions: The compound may have eluted in a larger volume than expected, making it difficult to detect in individual fractions by TLC. Try concentrating the fractions you expect to contain your product before running a TLC.[3]
Question: How should I load my crude sample onto the column, especially if it has poor solubility in the eluent?
Answer: Proper sample loading is critical for good separation. The goal is to apply the sample in as narrow a band as possible.
-
Wet Loading: Dissolve the sample in the minimum amount of the mobile phase solvent.[5] If it is not very soluble, you can use a slightly more polar solvent (like dichloromethane), but use as little as possible.[5] Pipette this concentrated solution directly onto the top of the silica bed.[5]
-
Dry Loading: This is the preferred method for samples with poor solubility in the eluent.[5] Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of dry silica gel (approximately 10-20 times the mass of your sample) to this solution.[5] Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[5] Carefully add this powder to the top of your prepared column.[5]
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for purifying this compound? A common and effective starting point is a mixture of hexane and ethyl acetate. Based on literature for similar 2-aminothiophene structures, a ratio between 9:1 and 7:3 (hexane:ethyl acetate) is often used.[6][7] You should always optimize this ratio first using TLC.
Q2: What stationary phase should I use? Standard silica gel (230-400 mesh) is the most common stationary phase for this type of purification.[7]
Q3: How can I visualize the compound on a TLC plate? this compound has a thiophene ring system, which should be visible under a UV lamp (at 254 nm). Alternatively, you can use general staining agents like potassium permanganate or an iodine chamber.
Q4: What are the common impurities from the synthesis? This compound is typically synthesized via the Gewald reaction.[8][9] Common impurities could include unreacted starting materials (the ketone, ethyl cyanoacetate) and elemental sulfur.[9][10] The purification is designed to remove these byproducts.
Q5: What is the expected appearance and melting point of the pure compound? The pure compound is typically a white to very pale yellow solid.[11][12] Its melting point is reported to be in the range of 90-94 °C.[11][12]
Quantitative Data Summary
The following table summarizes typical parameters used in the column chromatography purification of 2-aminothiophene derivatives.
| Parameter | Recommended Value/System | Notes |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) | Standard choice for normal-phase chromatography.[7] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | Start with a ratio like 9:1 or 8:2 and adjust based on TLC.[6][7] |
| Target Rf Value | 0.2 - 0.4 | This range typically provides the best separation. |
| Sample Loading | Dry Loading | Recommended if the crude product has low solubility in the eluent.[5] |
| Visualization | UV light (254 nm), KMnO₄ stain | The thiophene ring is UV active. |
Experimental Protocol: Column Chromatography
-
TLC Analysis: First, analyze your crude product using TLC with various ratios of hexane and ethyl acetate to determine the optimal solvent system that gives your desired product an Rf of ~0.3.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.
-
In a beaker, mix silica gel with your chosen starting eluent to form a consistent slurry.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add more eluent and allow it to drain until the solvent level is just above the top of the silica bed.
-
-
Sample Loading (Dry Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add silica gel (10-20x the mass of your product) and mix.[5]
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[5]
-
Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top.[5]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions. Apply gentle pressure with a pump or bulb if necessary to maintain a steady flow rate.
-
If using a gradient, start with the initial low-polarity solvent and gradually introduce the more polar solvent mixture.
-
-
Fraction Analysis:
-
Monitor the fractions being collected by TLC. Spot each fraction on a TLC plate.
-
Once the desired compound is identified in the fractions, combine all pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visual Troubleshooting Workflow
Caption: A flowchart for troubleshooting common column chromatography issues.
References
- 1. lcms.cz [lcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heteroletters.org [heteroletters.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. labproinc.com [labproinc.com]
Technical Support Center: Gewald Synthesis of Aminothiophenes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering side reactions and other issues during the Gewald synthesis of 2-aminothiophenes.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired 2-Aminothiophene
Question: My Gewald synthesis has resulted in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in the Gewald reaction can stem from several factors, primarily related to the initial Knoevenagel-Cope condensation, the reactivity of sulfur, or unfavorable reaction conditions.
Possible Causes and Solutions:
-
Inefficient Knoevenagel-Cope Condensation: This is the crucial first step of the reaction. If this condensation does not occur, the subsequent thiophene ring formation cannot proceed.
-
Base Selection: The choice and amount of base are critical. For less reactive ketones, a stronger base might be necessary. Secondary amines like morpholine or piperidine are often more effective than tertiary amines like triethylamine as they can also help to solubilize sulfur.
-
Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be activated to participate in the reaction.
-
Solvent Choice: Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) generally improve the solubility and reactivity of sulfur.
-
Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can increase the reactivity of sulfur. However, excessive heat can promote side reactions.
-
-
Steric Hindrance: Sterically hindered ketones may react poorly in a one-pot procedure.
-
Two-Step Protocol: A modified two-step procedure can be more effective. First, isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.
-
-
Incorrect Stoichiometry or Reagent Purity: Ensure that all starting materials are pure and that the molar ratios of the reactants are correct as per the established protocol.
A logical workflow for troubleshooting low yield is presented below:
Issue 2: Formation of Significant Amounts of Byproducts
Question: My reaction produces the desired aminothiophene, but it is contaminated with significant amounts of byproducts, making purification difficult. What are these byproducts and how can I minimize their formation?
Answer:
The most common side reaction in the Gewald synthesis is the dimerization or polymerization of the α,β-unsaturated nitrile intermediate (the product of the Knoevenagel-Cope condensation). Other potential byproducts include unreacted starting materials.
Common Byproducts and Mitigation Strategies:
-
Dimerization of the α,β-Unsaturated Nitrile: This is a significant competing reaction, especially when using malononitrile derivatives. The formation of the dimer is highly dependent on the reaction conditions.
-
Control Reaction Temperature: Higher temperatures can favor the dimerization. Running the reaction at a lower temperature may suppress this side reaction, although it might require a longer reaction time.
-
Slow Addition of Reagents: Adding the base or the carbonyl compound slowly to the reaction mixture can help to keep the concentration of the α,β-unsaturated nitrile intermediate low, thus minimizing its self-condensation.
-
Choice of Base and Solvent: The basicity and nucleophilicity of the amine, as well as the polarity of the solvent, can influence the relative rates of the desired cyclization and the undesired dimerization. Empirical optimization is often necessary.
-
-
Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted carbonyl and active methylene compounds in your crude product.
-
Increase Reaction Time or Temperature: Monitor the reaction by TLC to ensure it has gone to completion. If necessary, increase the reaction time or temperature cautiously.
-
Optimize Catalyst: Ensure the base used is effective for the specific substrates.
-
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow.
-
Ensure Sufficient and Reactive Sulfur: Use a slight excess of sulfur and ensure the reaction conditions (temperature, base) are suitable for the cyclization to proceed.
-
The competition between the desired Gewald synthesis and the dimerization side reaction is illustrated below:
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the Gewald synthesis?
A1: The choice of base can significantly impact the reaction outcome. Morpholine is often considered a highly effective base because it not only catalyzes the initial condensation but also helps to dissolve elemental sulfur by forming reactive polysulfides.[1] Piperidine and triethylamine are also commonly used. For sterically hindered or less reactive substrates, a stronger base may be required. However, the optimal base is often substrate-dependent and may require screening.
Q2: How does the choice of solvent affect the reaction?
A2: Polar solvents like ethanol, methanol, and DMF are generally preferred as they enhance the solubility and reactivity of elemental sulfur. The polarity of the solvent can also influence the rate of the Knoevenagel condensation and the subsequent cyclization. In some cases, solvent-free conditions, for example using ball milling, have been shown to be effective.
Q3: Can I run the Gewald reaction at room temperature?
A3: While some Gewald reactions can proceed at room temperature, many require heating to 40-60 °C to ensure a reasonable reaction rate, especially for the sulfur addition and cyclization steps. The optimal temperature depends on the specific substrates and should be determined empirically.
Q4: I have a sterically hindered ketone. What is the best way to synthesize the corresponding 2-aminothiophene?
A4: For sterically hindered ketones, a one-pot Gewald synthesis often gives low yields. A two-step procedure is generally more successful. In the first step, the α,β-unsaturated nitrile is synthesized and isolated. In the second step, this intermediate is reacted with sulfur and a suitable base to form the desired 2-aminothiophene.
Q5: How can I purify the final 2-aminothiophene product?
A5: Common purification techniques include:
-
Recrystallization: This is often effective for solid products. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a good option. A common eluent system is a gradient of ethyl acetate in hexanes.
-
Washing: Washing the crude product with water can remove inorganic salts and polar impurities. A subsequent wash with a non-polar solvent like hexanes can remove non-polar byproducts.
Data on Reaction Conditions and Yields
While comprehensive data directly comparing product and byproduct yields is scarce in the literature, the following tables summarize the impact of different catalysts and solvents on the yield of the desired 2-aminothiophene. It is generally observed that conditions favoring higher yields of the desired product also tend to minimize the formation of the dimer byproduct.
Table 1: Effect of Different Bases on the Gewald Reaction Yield
| Base | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| Pyrrolidinium borate | 20 | 100 | 30 | 92 |
| Piperidinium borate | 20 | 100 | 20 | 96 |
| Morpholinium borate | 20 | 100 | 25 | 94 |
| None | - | 100 | 24 h | No reaction |
Reaction of cyclohexanone, malononitrile, and sulfur in ethanol/water (9:1). Data sourced from a study on catalytic Gewald synthesis.
Table 2: Effect of Different Solvents on the Gewald Reaction Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Water | 100 | 8 | 65 |
| Methanol | 100 | 5 | 88 |
| Ethanol | 100 | 4 | 92 |
| Ethanol/Water (9:1) | 100 | 0.4 | 96 |
| DMF | 100 | 0.5 | 75 |
| DMSO | 100 | 0.5 | 72 |
Reaction of cyclohexanone, malononitrile, and sulfur with piperidinium borate (20 mol%) as a catalyst. Data sourced from a study on catalytic Gewald synthesis.
Experimental Protocols
General One-Pot Protocol for Gewald Synthesis
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1-1.2 eq.).
-
Solvent and Base Addition: Add a suitable solvent (e.g., ethanol, 2-3 mL per mmol of carbonyl compound) followed by the base (e.g., morpholine, 0.2-1.0 eq.).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.
Two-Step Protocol to Minimize Dimerization
This protocol is recommended for sterically hindered substrates or when dimerization is a significant issue.
Step 1: Synthesis of the α,β-Unsaturated Nitrile
-
Reaction Setup: In a round-bottom flask, dissolve the carbonyl compound (1.0 eq.) and the active methylene nitrile (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Base Addition: Add the base (e.g., piperidine, catalytic amount) and stir the mixture at room temperature.
-
Monitoring and Isolation: Monitor the reaction by TLC. Once the starting materials are consumed, remove the solvent under reduced pressure. The crude α,β-unsaturated nitrile can often be used in the next step without further purification.
Step 2: Cyclization to the 2-Aminothiophene
-
Reaction Setup: Dissolve the crude α,β-unsaturated nitrile from Step 1 in a polar solvent (e.g., ethanol or DMF).
-
Addition of Sulfur and Base: Add elemental sulfur (1.1-1.2 eq.) and a base (e.g., morpholine, 1.0 eq.).
-
Reaction Execution: Heat the mixture (e.g., to 50 °C) and stir until the reaction is complete (monitor by TLC).
-
Workup and Purification: Follow the workup and purification procedures described in the one-pot protocol.
The general workflow for the Gewald synthesis is depicted below:
References
How to increase the purity of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
Technical Support Center: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the purity of this compound during and after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most established and convergent method for synthesizing this compound is the Gewald reaction.[1][2] This one-pot, multi-component reaction involves the condensation of a ketone (in this case, 2-butanone), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][3]
Q2: What are the typical impurities I might encounter in my crude product?
A2: Impurities in the crude product often stem from the Gewald reaction itself and can include:
-
Unreacted starting materials: 2-butanone, ethyl cyanoacetate, and elemental sulfur.
-
Intermediates: Such as the product of the initial Knoevenagel condensation.[2]
-
Byproducts: Polysulfide intermediates and other side-reaction products.[4]
-
Residual catalyst and solvents.
Q3: What is the expected appearance and melting point of the pure compound?
A3: Pure this compound is typically a very pale yellow or white to almost white solid.[5][6] The melting point of the high-purity compound is in the range of 90-94°C.[6] Significant deviation from this range often indicates the presence of impurities.
Q4: Which analytical techniques are recommended to assess the purity of my sample?
A4: The purity of this compound is commonly assessed using Gas Chromatography (GC), as referenced by commercial suppliers who guarantee a purity of ≥98.0%.[5][6][7] Other useful techniques include ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure and identify impurities, as well as melting point analysis as a preliminary check of purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Issue 1: Low Purity After Initial Precipitation/Isolation
-
Possible Cause: Incomplete reaction or precipitation of side products along with the desired compound.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC).[8] Adjust reaction time or temperature if necessary.
-
Washing: After filtration of the crude product, wash the solid thoroughly with a cold solvent, such as ethanol, to remove residual starting materials and soluble impurities.[1][8]
-
Proceed to Purification: Do not consider the initially precipitated product as pure. Proceed with either recrystallization or column chromatography.
-
Issue 2: Oily Product or Failure to Solidify
-
Possible Cause: Presence of significant amounts of unreacted starting materials or low-melting point byproducts.
-
Troubleshooting Steps:
-
Solvent Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes. This can help to wash away impurities and leave a more solid product.
-
Column Chromatography: If trituration fails, column chromatography is the most effective method to separate the desired product from a complex mixture of impurities.[9]
-
Issue 3: Off-color (e.g., brown or dark orange) Product After Recrystallization
-
Possible Cause: Presence of colored impurities, possibly from sulfur byproducts or degradation.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon. The carbon will adsorb colored impurities. Hot filter the solution to remove the carbon before allowing it to cool and crystallize.
-
Re-crystallization: A second recrystallization may be necessary to achieve the desired pale yellow or white color.
-
Issue 4: Purity is still below 98% after a single purification step.
-
Possible Cause: The chosen purification method is not optimal for the specific impurities present, or a single pass is insufficient.
-
Troubleshooting Steps:
-
Sequential Purification: Combine purification methods. For example, perform column chromatography first to remove the bulk of impurities, followed by a final recrystallization step to obtain a highly pure, crystalline product.
-
Optimize Chromatography Conditions: If using column chromatography, adjust the solvent system polarity. A common mobile phase is a mixture of hexane and ethyl acetate.[9] A shallower gradient or isocratic elution with a less polar solvent system might improve the separation of closely related impurities.
-
Data Presentation
| Parameter | Recrystallization | Column Chromatography | Commercial Standard |
| Typical Final Purity | >95% (can be higher with multiple steps) | >98% | ≥98.0% (GC)[5][6][7] |
| Common Solvents | Ethanol, Ethyl Acetate[8][9] | Hexane/Ethyl Acetate mixtures[9] | N/A |
| Melting Point Range (°C) | 90-94 | 90-94 | 90-94[6] |
| Appearance | White to pale yellow crystals[8] | Pale yellow solid[5] | Very pale yellow solid[5] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near its boiling point.
-
Decolorization (Optional): If the solution is highly colored, add a small amount (e.g., 1-2% by weight) of activated carbon and swirl the hot solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent system, such as 9:1 hexane/ethyl acetate.
-
Fraction Collection: Gradually increase the polarity of the mobile phase (e.g., to 7:3 hexane/ethyl acetate) while collecting fractions.[9]
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Mandatory Visualizations
Caption: Troubleshooting workflow for purifying this compound.
References
- 1. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labproinc.com [labproinc.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Chemicals & Bioreagents : this compound, 5g, [Purity: >98.0%(GC)(T)] [order.apicalscientific.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent-Free Synthesis of 2-Aminothiophenes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the solvent-free synthesis of 2-aminothiophenes. The focus is on modern, environmentally friendly techniques that eliminate the need for conventional solvents.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the solvent-free synthesis of 2-aminothiophenes, particularly when using mechanochemical (ball milling), microwave-assisted, and ultrasound-assisted methods.
Issue 1: Low or No Product Yield in Solvent-Free Reactions
-
Question: My solvent-free Gewald reaction is resulting in a low yield or no desired 2-aminothiophene product. What are the possible causes and solutions?
-
Answer: Low yields in solvent-free Gewald reactions can stem from several factors related to the initial condensation step, sulfur reactivity, or side reactions. Here’s a breakdown of potential issues and how to address them:
-
Inefficient Initial Condensation: The first step, a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, is crucial.[1]
-
Base Selection: The choice and amount of base are critical. While some solvent-free methods can be catalytic in base, ensuring sufficient basicity is key.[2] Commonly used bases include morpholine and piperidine.[3] Consider screening different bases if the reaction is sluggish.
-
Reactivity of Starting Materials: Aryl ketones with electron-donating groups may react slower than those with electron-withdrawing groups.[2]
-
-
Poor Sulfur Reactivity:
-
Temperature: Even in solvent-free systems, temperature plays a significant role. For mechanochemical methods, coupling the ball mill with a heat gun can reduce reaction times and improve yields.[4] In conventional oven heating, a temperature of around 120°C has been used.[2] It is advisable to screen a range of temperatures to find the optimum for your specific substrates.[1]
-
Physical State: Ensure the elemental sulfur is a fine powder for optimal mixing and reactivity with the other solid or liquid reactants.
-
-
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to lower yields.[1] Adjusting the reaction temperature or the rate of energy input (e.g., milling speed) might help minimize this side reaction.[1]
-
Issue 2: Difficulty in Product Isolation and Purification
-
Question: I am having trouble isolating the pure 2-aminothiophene from the crude reaction mixture after a solvent-free synthesis. What are the recommended purification strategies?
-
Answer: Purification of the product from a solvent-free reaction can sometimes be challenging due to the presence of unreacted starting materials or byproducts.
-
Initial Work-up: At the end of the reaction, the crude product can often be washed with water to remove any water-soluble components.[2]
-
Purification Techniques:
-
Recrystallization: This is a common and effective method for purifying solid 2-aminothiophenes. Ethanol is frequently used as a recrystallization solvent.[4]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard alternative.[2][4] A common eluent system is a mixture of dichloromethane and cyclohexane.[2]
-
-
Issue 3: Inconsistent Results with Mechanochemical Synthesis (Ball Milling)
-
Question: My results using high-speed ball milling for the Gewald reaction are not consistent. What factors should I control more carefully?
-
Answer: Mechanochemistry relies on precise control of mechanical parameters to ensure reproducibility.
-
Milling Parameters:
-
Rotation Speed: The speed of the mill (in rpm) directly impacts the energy input. A higher rotation speed generally leads to shorter reaction times and higher yields.[5] It is important to optimize this for your specific reaction.
-
Milling Time: Monitor the reaction progress at different time points to determine the optimal milling duration. Prolonged milling does not always lead to better yields and can sometimes promote side reactions.
-
Ball-to-Reagent Weight Ratio: The ratio of the weight of the milling balls to the total weight of the reagents is a critical parameter that influences the efficiency of energy transfer.[5]
-
-
Vial Material and Size: The material and size of the milling vial, as well as the material and size of the milling balls, can affect the reaction. Stainless steel vials and balls are commonly used.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the solvent-free Gewald reaction?
A1: The mechanism is believed to follow three main stages:
-
Knoevenagel Condensation: A base catalyzes the condensation of a ketone or aldehyde with an active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1][6]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate. This step is also thought to be promoted by the base.[1]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[1][6]
Q2: What are the main advantages of using solvent-free methods for 2-aminothiophene synthesis?
A2: Solvent-free methods align with the principles of green chemistry and offer several advantages:
-
Environmental Friendliness: They reduce or eliminate the use of hazardous organic solvents, minimizing chemical waste.[4]
-
Simplified Work-up: The absence of a solvent can simplify the product isolation procedure.[1]
-
Efficiency: Techniques like microwave irradiation and ultrasound can significantly reduce reaction times and improve yields.[7][8]
Q3: Can microwave irradiation be used for solvent-free Gewald reactions?
A3: Yes, microwave-assisted synthesis has been successfully applied to the Gewald reaction under solvent-free conditions.[9] This method often leads to shorter reaction times and improved yields compared to conventional heating.[1][8]
Q4: Is it possible to run the Gewald reaction without a catalyst under solvent-free conditions?
A4: Some solvent-free approaches, particularly those using ball milling, have been shown to proceed efficiently without the need for an additional catalyst, relying on the basicity of one of the reactants (like morpholine) or proceeding under catalyst-free conditions.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various solvent-free synthesis methods for 2-aminothiophenes.
Table 1: Comparison of Solvent-Free Synthesis Methods
| Method | Catalyst/Base | Time | Temperature | Yield (%) | Reference |
| High-Speed Ball Milling | Morpholine | 24 h | Room Temp. | 12-41 | [4] |
| Heat-Assisted Ball Milling | Morpholine | 30 min | Heat Gun | 14-53 | [4] |
| Conventional Oven | Morpholine (catalytic) | 1 h | 120 °C | 32 | [2] |
| Ultrasound Irradiation | Morpholine | 20-80 min | Not specified | 40-78 | [7] |
| Ball Milling | None | 30 min | Not specified | up to 97 | [5] |
Experimental Protocols
Protocol 1: Mechanochemical Synthesis via High-Speed Ball Milling
This protocol is based on the work of Shearouse et al. (2014).[2]
-
Reagent Preparation: In a stainless steel milling vial, charge the ketone (2 mmol), ethyl cyanoacetate (2 mmol), elemental sulfur (2 mmol), and morpholine (2 mmol).
-
Milling: Add a stainless steel ball bearing to the vial, cap it securely, and place it in a high-speed ball mill (e.g., Spexcertiprep mixer/mill 8000 M).
-
Reaction: Mill the mixture for the optimized duration (e.g., 24 hours). For heat-assisted milling, a heat gun can be directed at the vial during milling for a shorter duration (e.g., 30 minutes).[4]
-
Work-up and Purification: After the reaction is complete, quench the crude mixture with water and extract with a suitable organic solvent like methylene chloride. Dry the organic layer over anhydrous magnesium sulfate, remove the solvent in vacuo, and purify the resulting product by column chromatography (e.g., using a 1:1 CH₂Cl₂-cyclohexane eluent).[2]
Protocol 2: Ultrasound-Assisted Solvent-Free Synthesis
This protocol is adapted from a general procedure for ultrasound-assisted solvent-free synthesis.[7]
-
Reagent Preparation: In a suitable reaction vessel, combine the ketone, the active methylene nitrile, elemental sulfur, and a catalytic amount of a base like morpholine.
-
Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Reaction: Sonicate the mixture for the required time (typically 20-80 minutes).[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the crude product can be purified directly, often by recrystallization from a suitable solvent such as ethanol.
Visualizations
Caption: General mechanism of the Gewald reaction for 2-aminothiophene synthesis.
Caption: General experimental workflow for solvent-free 2-aminothiophene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the production of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. This valuable heterocyclic compound is a key building block in the synthesis of various pharmaceuticals, particularly thienopyrimidine derivatives.[1] This guide addresses common challenges through detailed troubleshooting, frequently asked questions, and standardized experimental protocols.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, which is commonly achieved through the Gewald reaction.[2] The Gewald reaction is a one-pot, multi-component reaction that involves the condensation of a ketone (in this case, 2-butanone), an active methylene compound (ethyl cyanoacetate), and elemental sulfur in the presence of a base.[2][3]
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel Condensation | The initial step of the Gewald reaction is a Knoevenagel condensation between the ketone and the α-cyanoester.[2] Ensure the base catalyst (e.g., morpholine, piperidine, triethylamine) is appropriate for the reactants and used in the correct stoichiometric amount.[4] Consider removing water formed during this step using a Dean-Stark apparatus, as its presence can inhibit the reaction.[4] |
| Poor Sulfur Solubility or Reactivity | The choice of solvent is critical for dissolving elemental sulfur.[4] Polar solvents such as ethanol, methanol, or DMF are recommended.[4] Gentle heating of the reaction mixture (typically 40-60°C) can improve the solubility and reactivity of sulfur.[4] However, avoid excessive heat to prevent side reactions.[4] |
| Incorrect Stoichiometry | Precisely measure all reactants (ketone, ethyl cyanoacetate, and sulfur) according to the chosen protocol.[4] Ensure the purity of all starting materials, as impurities can interfere with the reaction.[4] |
| Steric Hindrance | While less of a concern with 2-butanone, significant steric hindrance from the ketone or nitrile can slow down the reaction. For more hindered substrates, a two-step procedure might be more effective: first, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and the base in a separate step.[4] |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Materials | If the reaction has not gone to completion, unreacted ketone and active methylene compounds will remain.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or optimizing the temperature to drive the reaction to completion.[4] |
| Dimerization or Polymerization | Under certain conditions, starting materials or intermediates can self-condense or polymerize.[4] To mitigate this, try adjusting the concentration of the reactants or modifying the rate of addition of the reagents.[4] |
| Formation of Knoevenagel-Cope Intermediate | The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow.[4] Ensure sufficient sulfur is present and that the reaction conditions (temperature and base) are suitable for the cyclization to proceed.[4] |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Oily Product Instead of Solid | If the product does not precipitate upon cooling, the reaction mixture can be concentrated under reduced pressure.[4] The resulting residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4] |
| Persistent Impurities | For persistent impurities, column chromatography is an effective purification method.[5] A common solvent system for silica gel chromatography is a mixture of hexane and ethyl acetate.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A1: Yields can vary depending on the specific protocol and reaction conditions. However, reported yields are often in the range of 70-85% after recrystallization.[6]
Q2: What is the role of the base in the Gewald reaction?
A2: The base catalyzes the initial Knoevenagel condensation between the ketone and the ethyl cyanoacetate.[4] Commonly used bases include secondary amines like morpholine and piperidine, or tertiary amines like triethylamine.[4]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) using pre-coated silica gel plates to check for the consumption of starting materials and the formation of the product.[5]
Q4: What are the key safety precautions to take during this synthesis?
A4: Standard laboratory safety procedures should be followed. The reaction should be carried out in a well-ventilated fume hood. Diethylamine is flammable and can cause respiratory irritation.[7] Elemental sulfur is a flammable solid. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Q5: Can this reaction be performed under solvent-free conditions?
A5: Yes, green chemistry approaches using ball-milling have been reported for the Gewald reaction, offering an eco-friendly and efficient alternative to traditional solvent-based methods.[8]
Experimental Protocols
Protocol 1: Conventional Synthesis in Ethanol
This protocol is adapted from established literature procedures for the Gewald synthesis.[5][6]
Materials:
-
2-Butanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or diethylamine)
-
Ethanol (absolute)
-
Ice-cold water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of elemental sulfur (0.05 mol) and morpholine (5 mL) in methanol (30 mL).
-
To this solution, slowly add a mixture of 2-butanone (0.05 mol) and ethyl cyanoacetate (0.05 mol) over a period of 30 minutes at 35-40°C with continuous stirring.[6]
-
After the addition is complete, stir the reaction mixture at 45°C for 3 hours.[6]
-
Allow the mixture to cool to room temperature. A precipitate should form.
-
Collect the solid product by filtration and wash it with cold ethanol.[6]
-
If no precipitate forms, quench the reaction mixture with ice-cold water and extract the product with ethyl acetate.[5] Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[5]
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a hexane/ethyl acetate mixture as the eluent.[5][6]
Quantitative Data from Literature
| Starting Ketone | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Melting Point (°C) | Reference |
| Acetone | Diethylamine | Ethanol | 3 | 50 | 85 | 76-79 | [5] |
| Various Ketones | Morpholine | Methanol | 3 | 45 | 70-85 | - | [6] |
| 2-Butanone | - | - | 0.5 (milling) | - | - | 91-92 | [8] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Gewald synthesis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. sciforum.net [sciforum.net]
Technical Support Center: Monitoring Gewald Reaction Progress Using Thin Layer Chromatography (TLC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing thin layer chromatography (TLC) to monitor the progress of the Gewald reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of the Gewald reaction, presented in a question-and-answer format.
Q1: My TLC plate shows significant streaking for the reaction mixture spot. What could be the cause and how can I fix it?
A1: Streaking on a TLC plate can be caused by several factors.[1][2] The most common reasons and their solutions are outlined below:
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Sample Overloading: The most frequent cause of streaking is applying too much sample to the TLC plate.[1][2][3]
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Highly Polar Compounds: The product of the Gewald reaction, a 2-aminothiophene, contains a polar amino group which can interact strongly with the silica gel, causing streaking.
-
Solution: Add a small amount of a polar modifier to your developing solvent (eluent). For basic compounds like amines, adding a few drops of triethylamine or ammonia to the mobile phase can improve spot shape.[1]
-
-
High Boiling Point Solvents: If your reaction is conducted in a high boiling point solvent like DMF or DMSO, it can cause streaking.[4]
-
Solution: After spotting the reaction mixture on the TLC plate, place the plate under high vacuum for a few minutes to remove the residual high-boiling solvent before developing the plate.[4]
-
Q2: I can't see any spots on my TLC plate after development, even under UV light. What should I do?
A2: Invisible spots are a common issue in TLC analysis.[1][3] Here are the likely causes and how to address them:
-
Non-UV Active Compounds: While the thiophene product is often UV active, your starting materials or intermediates may not be.[1]
-
Solution: Use a chemical staining agent to visualize the spots. Potassium permanganate (KMnO₄) or p-anisaldehyde stains are good general-purpose options.[5][6][7] Given the presence of an amino group, a ninhydrin stain can also be effective.[5][7] For sulfur-containing compounds, specific stains can be used.[8]
-
-
Sample Too Dilute: The concentration of your compounds on the plate might be too low for detection.[1][3]
-
Volatile Compounds: Some of the reactants or intermediates might be volatile and could have evaporated from the plate.[1]
-
Solution: While challenging to monitor by TLC, minimizing the time the plate is exposed to air before and after development can help.
-
Q3: The spots for my starting material and product are very close together (similar Rf values). How can I improve the separation?
A3: Poor separation is a frequent challenge when reactants and products have similar polarities.[4]
-
Change Solvent System Polarity: The separation can often be improved by adjusting the polarity of the mobile phase.
-
Solution: If the spots are too high on the plate (high Rf), your eluent is too polar; decrease the proportion of the polar solvent.[1] If the spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[1] Experiment with different solvent systems. A good starting point for many organic compounds is a mixture of ethyl acetate and hexanes.[9][10]
-
-
Use a Cospot: To confirm if two spots with similar Rf values are indeed different compounds, a cospot is essential.[4][11]
-
Solution: In one lane, spot your starting material. In another lane, spot your reaction mixture. In a third lane (the cospot lane), spot the starting material first, and then spot the reaction mixture directly on top of it.[11] If you see two distinct spots in the cospot lane after development, they are different compounds. If you see a single, potentially elongated spot, they are likely the same compound.[4]
-
Q4: I see a spot at a high Rf value that I don't think is my product. What could it be?
A4: A high Rf spot in the Gewald reaction could be unreacted elemental sulfur.
-
Elemental Sulfur: Sulfur is non-polar and will travel close to the solvent front in most normal-phase TLC systems.[12]
Frequently Asked Questions (FAQs)
Q1: What is a typical TLC solvent system for monitoring the Gewald reaction?
A1: A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A typical ratio to start with is 7:3 or 8:2 (hexanes:ethyl acetate) and then adjust the polarity based on the separation observed.[9][10] For more polar compounds, you might need to add a small amount of methanol to the ethyl acetate.[9]
Q2: How can I use TLC to know when the initial Knoevenagel condensation is complete before adding sulfur?
A2: You can monitor the disappearance of the starting carbonyl compound and the appearance of a new, less polar spot corresponding to the α,β-unsaturated nitrile intermediate.[13][14] It is advisable to run a TLC of your starting materials (the ketone/aldehyde and the active methylene nitrile) alongside the reaction mixture to have clear reference points.
Q3: What are some suitable staining agents for visualizing compounds in the Gewald reaction?
A3: Several staining agents can be used. The choice depends on the specific functional groups you want to visualize.
| Staining Agent | Target Compounds | Typical Appearance |
| UV Light (254 nm) | Aromatic and conjugated systems | Dark spots on a fluorescent background[15] |
| Potassium Permanganate (KMnO₄) | Compounds with oxidizable functional groups (alkenes, alcohols, amines) | Yellow/brown spots on a purple/pink background[6] |
| p-Anisaldehyde | Aldehydes, ketones, and other nucleophilic compounds | Various colored spots on a light background[5][16] |
| Ninhydrin | Primary and secondary amines | Purple or yellow spots[5][7] |
| Silver Nitrate | Elemental sulfur | Black or brown spot[12] |
| Bromosuccinimide - fluorescein | Sulfur-containing compounds | Fluorescent spots[8] |
Q4: My reaction mixture is very dark and tarry. How does this affect my TLC analysis?
A4: A dark, tarry reaction mixture can indicate polymerization or side reactions, which can streak on the TLC plate.[17] It is still possible to perform TLC analysis. Ensure you take a very small, dilute sample for spotting. A mini-workup of a small aliquot of the reaction mixture before TLC can also be helpful.[18]
Experimental Protocols
Protocol 1: General Procedure for Monitoring Gewald Reaction by TLC
-
Prepare the TLC Chamber: Pour a small amount (0.5-1 cm depth) of the chosen eluent (e.g., 7:3 hexanes:ethyl acetate) into a TLC chamber. Place a piece of filter paper inside to saturate the chamber with solvent vapor and cover with a lid.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for spotting: "SM" (Starting Material), "Co" (Cospot), and "RXN" (Reaction Mixture).[11]
-
Spot the Plate:
-
In the "SM" lane, spot a dilute solution of your starting materials.
-
In the "Co" lane, spot the starting material solution, and then carefully spot the reaction mixture on top of it.[11]
-
In the "RXN" lane, spot a dilute sample of your reaction mixture.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[3] Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle any visible spots with a pencil.[15][19]
-
If necessary, use a chemical stain (e.g., potassium permanganate) to visualize non-UV active spots. Dip the plate into the stain solution, gently wipe the back, and heat carefully with a heat gun until spots appear.[19]
-
-
Analyze the Results: Compare the spots in the "RXN" lane to the "SM" lane to determine the consumption of starting material and the formation of new products. The cospot will help confirm the identity of the starting material spot in the reaction mixture.[11]
Protocol 2: General Experimental Workflow for the Gewald Reaction
This protocol provides a general workflow for performing the Gewald reaction.[13]
Caption: General experimental workflow for the Gewald synthesis.
Visualizations
Troubleshooting Logic for Common TLC Issues
The following diagram illustrates a logical workflow for troubleshooting common problems encountered during the TLC analysis of the Gewald reaction.
Caption: Troubleshooting logic for common TLC problems.
References
- 1. silicycle.com [silicycle.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Chromatography [chem.rochester.edu]
- 5. TLC Stains | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. Magic Formulas [chem.rochester.edu]
- 8. sarponggroup.com [sarponggroup.com]
- 9. Chromatography [chem.rochester.edu]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. How To [chem.rochester.edu]
- 12. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. silicycle.com [silicycle.com]
- 17. benchchem.com [benchchem.com]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Spectroscopic Guide to Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals: A Detailed Validation and Comparison of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using Spectroscopic Techniques.
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. To facilitate its unequivocal identification and characterization, this document presents a comparative overview of its spectral properties alongside two structurally related analogs: Ethyl 2-amino-4-methylthiophene-3-carboxylate and Ethyl 2-amino-4-phenylthiophene-3-carboxylate. The presented data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, offers a robust framework for researchers engaged in the synthesis, quality control, and application of these important thiophene derivatives.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its selected analogs. This side-by-side comparison highlights the influence of substituents at the 4- and 5-positions of the thiophene ring on the spectral characteristics.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Solvent | -NH₂ (s) | -CH₂- (q) | -CH₃ (t) | 4-CH₃ (s) | 5-CH₃ (s) | Thiophene-H (s) | Aromatic-H (m) |
| This compound | DMSO-d₆ | ~7.19 | ~4.13 | ~1.23 | ~2.10 | ~2.10 | - | - |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate[1] | CDCl₃ | 6.07 | 4.29 | 1.35 | 2.28 | - | 5.82 | - |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate[2] | DMSO-d₆ | 7.38 | 4.19 | 1.31 | - | - | 6.1 | 7.27 |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Solvent | C=O | Thiophene C₂ | Thiophene C₃ | Thiophene C₄ | Thiophene C₅ | -CH₂- | 4-CH₃ | 5-CH₃ | -CH₃ | Aromatic C |
| This compound | - | - | - | - | - | - | - | - | - | - | - |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate[1] | CDCl₃ | 166.13 | 164.17 | 102.85 | 136.71 | 106.72 | 59.54 | 18.40 | - | 14.40 | - |
Table 3: Infrared (IR) Spectroscopic Data (Selected Peaks in cm⁻¹)
| Compound | N-H Stretching | C-H Stretching | C=O Stretching |
| This compound | ~3400, ~3300 | ~2980 | ~1670 |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate[2] | 3460, 3319 | 3056, 2947 | 1666 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrum (m/z) |
| This compound | C₉H₁₃NO₂S | 199.27 | [M]⁺ expected at 199 |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate[1] | C₈H₁₁NO₂S | 185.24 | [M+H]⁺ found at 186.15 |
Experimental Protocols
Standard spectroscopic techniques were employed for the characterization of the synthesized compounds. The general procedures are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer. Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.0 ppm). For ¹H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS. For ¹³C NMR, the solvent peak is used as a reference.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra are obtained using a spectrometer equipped with a KBr pellet sample holder. The solid sample is finely ground with potassium bromide and pressed into a thin pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ESI source. The data is collected in positive or negative ion mode.
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the spectroscopic validation of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of organic compounds.
Conclusion
The spectroscopic data presented in this guide provides a foundational dataset for the validation of this compound. The comparative analysis with its 4-methyl and 4-phenyl analogs offers valuable insights into the structural nuances and their impact on the spectroscopic signatures. Researchers can confidently utilize this information for the unambiguous identification and quality assessment of this important class of thiophene derivatives in their drug discovery and development endeavors.
References
A Comparative Analysis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs incorporating this privileged heterocycle.[[“]][2] Among the vast landscape of thiophene derivatives, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds, including those with potential neurological, agrochemical, and material science applications.[3][4] This guide provides a comparative overview of this compound and its structural analogs, focusing on their anticancer and anti-inflammatory properties, supported by experimental data and detailed methodologies.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. Below is a comparison of this compound with a closely related, unsubstituted analog, Ethyl 2-aminothiophene-3-carboxylate.
| Property | This compound | Ethyl 2-aminothiophene-3-carboxylate |
| Molecular Formula | C₉H₁₃NO₂S | C₇H₉NO₂S |
| Molecular Weight | 199.27 g/mol [3] | 171.22 g/mol [5] |
| Melting Point | 90 - 94 °C[3] | Not specified |
| Appearance | White to almost white clear liquid[3] | Not specified |
| CAS Number | 4815-24-1[3] | Not specified |
Synthesis of 2-Aminothiophene-3-Carboxylate Analogs
The most common and versatile method for synthesizing 2-aminothiophene-3-carboxylates is the Gewald reaction.[6] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst, such as diethylamine or morpholine.[6][7]
Experimental Protocols
Gewald Synthesis of this compound[8]
-
Reaction Setup: To a 100-mL round-bottomed flask, add 2-butanone (20 g, 0.28 mol), ethyl cyanoacetate (31.4 g, 0.28 mol), and sulfur powder (8.9 g, 0.28 mol).
-
Solvent and Catalyst: Add ethanol as the solvent. Slowly add diethylamine (21 g, 0.28 mol) dropwise to the mixture.
-
Reaction Conditions: Stir the reaction mixture continuously for 8 hours at room temperature.
-
Workup and Purification: After the reaction is complete, dilute the mixture with water. Collect the resulting precipitate by filtration. Purify the crude product by recrystallization from ethanol to yield this compound as a yellow solid.
Comparative Biological Activity
Thiophene derivatives exhibit a wide range of biological activities, with anticancer and anti-inflammatory properties being of significant interest to researchers.
Anticancer Activity
The 2-aminothiophene-3-carboxylate scaffold has been identified as a promising framework for the development of novel cytostatic agents.[8][9] Studies have shown that derivatives of this scaffold can exhibit selective cytotoxicity against various cancer cell lines.
Table 1: Comparative in vitro Anticancer Activity of 2-Aminothiophene-3-carboxylate Analogs
| Compound | R4 | R5 | Test Model | IC₅₀ (µM) | Reference |
| Analog A | -CH₃ | -CH₃ | Not Specified | Not Specified | N/A |
| Analog B | Phenyl | H | aPKCζ inhibition | % Inhibition at 30 µM: Varies based on phenyl substitution | [3] |
| Analog C | Aryl | H | T-cell lymphoma, prostate cancer, kidney carcinoma, hepatoma cell lines | High nanomolar range | [8] |
Note: Direct comparative IC₅₀ values for this compound were not available in the searched literature. The table presents data for structurally related analogs to infer potential activity and highlight the importance of substitutions on the thiophene ring.
The structure-activity relationship (SAR) of these compounds reveals that the nature of the substituents at the 4 and 5 positions of the thiophene ring plays a crucial role in their anticancer activity. For instance, the presence of an aryl group at the C-4 position has been shown to be important for the inhibition of atypical protein kinase C (aPKC), a target implicated in cancer.[2][3] Furthermore, electron-donating groups on the C-4 aryl moiety can enhance the inhibitory activity.[2]
Experimental Protocols
In Vitro Cytotoxicity (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds and incubate for an additional 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization and Measurement: Discard the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀).
Anti-inflammatory Activity
Several 2-aminothiophene derivatives have demonstrated potent anti-inflammatory properties.[10][11] Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.
Table 2: Comparative in vivo Anti-inflammatory Activity of 2-Aminothiophene Analogs
| Compound | R4 | R5 | Test Model | % Inhibition of Edema | Reference |
| Analog D | Fused Tetrahydrobenzo ring | Carrageenan-induced paw edema in rats | 61% | [10] | |
| Analog E | Fused Tetrahydrobenzo ring, N-substituted | Carrageenan-induced paw edema in rats | 94% | [10] | |
| Analog F | Fused Tetrahydrobenzo ring, N-substituted | Carrageenan-induced paw edema in rats | 30% | [10] |
Note: The data presented is for 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester and its N-substituted analogs, which share the core 2-aminothiophene-3-carboxylate structure.
The anti-inflammatory activity of these compounds is influenced by the substituents on the thiophene ring and the amino group. The data suggests that modifications to the core structure can significantly impact the anti-inflammatory potential.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats[5][8][13]
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.
-
Animal Model: Use healthy adult rats (e.g., Wistar or Sprague-Dawley).
-
Compound Administration: Administer the test compounds and a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally at a specific time before carrageenan injection.
-
Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (which receives only carrageenan).
Signaling Pathways and Mechanisms
The anti-inflammatory effects of many compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][9][12][13] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[13]
Caption: A generalized workflow for the synthesis, screening, and development of novel thiophene-based drug candidates.
References
- 1. consensus.app [consensus.app]
- 2. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 8. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-kB pathway overview | Abcam [abcam.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Thiophene Derivatives Emerge as Promising Alternatives in the Fight Against Antimicrobial Resistance
A comparative analysis of novel thiophene-based compounds against standard antibiotics reveals significant potential for a new class of antimicrobial agents. Supported by extensive experimental data, certain thiophene derivatives demonstrate potent activity against drug-resistant bacteria, heralding a new frontier in infectious disease research.
Researchers, scientists, and drug development professionals are increasingly turning their attention to thiophene derivatives as a viable source of new antimicrobial drugs. The rise of multidrug-resistant bacteria poses a critical threat to global health, rendering many standard antibiotics ineffective.[1] In this context, the exploration of novel chemical scaffolds with antimicrobial properties is paramount. Thiophene, a sulfur-containing heterocyclic compound, has been the subject of extensive research due to the diverse pharmacological activities of its derivatives, including significant antibacterial properties.[1]
Recent studies have demonstrated that specific structural modifications to the thiophene ring can lead to compounds with potent bactericidal and bacteriostatic effects, in some cases comparable or even superior to established antibiotics.[2] This guide provides a comprehensive comparison of the antimicrobial activity of select thiophene derivatives against standard antibiotics, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of thiophene derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1] The following tables summarize the MIC values for several promising thiophene derivatives compared to standard antibiotics against a panel of Gram-positive and Gram-negative bacteria.
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) | C. difficile (Gram-positive) |
| Thiophene Derivative 7b | NI | Comparable to Gentamicin | NI | NI |
| Thiophene Derivative 8 | NI | Comparable to Gentamicin | NI | NI |
| Spiro-indoline-oxadiazole 17 | No effect | No effect | No effect | 2-4 µg/mL |
| Gentamicin (Standard) | 0.5-4 µg/mL | 0.25-2 µg/mL | 0.5-4 µg/mL | NI |
| Ampicillin (Standard) | 0.12-256 µg/mL | 2-8 µg/mL | >1024 µg/mL | 0.25-2 µg/mL |
| Vancomycin (Standard) | 0.5-2 µg/mL | NI | NI | 0.5-4 µg/mL |
NI: No Information available in the provided search results. Note: The MIC values for standard antibiotics can vary depending on the specific strain and testing conditions.
Recent findings indicate that certain thiophene derivatives exhibit potent activity against colistin-resistant (Col-R) Acinetobacter baumannii and Escherichia coli. For instance, thiophene derivatives 4, 5, and 8 showed MIC50 values ranging from 16 to 32 mg/L for Col-R A. baumannii and 8 to 32 mg/L for Col-R E. coli.[3] Time-kill curve assays further demonstrated the bactericidal effects of thiophenes 4 and 8 against these resistant strains.[3] Another study highlighted a spiro-indoline-oxadiazole derivative of thiophene that displayed high activity against Clostridium difficile with MIC values of 2 to 4 μg/ml, a significant finding as this compound showed no effect against other tested bacterial strains, suggesting a targeted mode of action.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of thiophene derivatives.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[5][6][7]
1. Preparation of Bacterial Inoculum:
- From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test organism.
- Suspend the colonies in a sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS).
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[8]
- Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
2. Preparation of Antimicrobial Dilutions:
- Prepare a stock solution of the thiophene derivative and the standard antibiotic in a suitable solvent like dimethyl sulfoxide (DMSO).
- Perform a two-fold serial dilution of the stock solutions in a 96-well microtiter plate using CAMHB.[8]
3. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well containing the diluted antimicrobial agents.
- Include a growth control well (containing bacteria and broth but no antimicrobial) and a sterility control well (containing only broth).[8]
- Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[8][9]
4. Determination of MIC:
- After incubation, visually inspect the plate for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[8]
Agar Disk Diffusion Assay (Zone of Inhibition)
The agar disk diffusion assay is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[7]
1. Preparation of Bacterial Lawn:
- Prepare a standardized bacterial inoculum as described for the MIC assay.
- Using a sterile cotton swab, evenly spread the bacterial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn.[7]
2. Application of Antimicrobial Disks:
- Aseptically place paper disks impregnated with a known concentration of the thiophene derivative and the standard antibiotic onto the surface of the agar.
- Ensure the disks are in firm contact with the agar.
3. Incubation:
- Invert the plates and incubate at 37°C for 18-24 hours.[10]
4. Measurement of Zone of Inhibition:
- After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.
- The size of the inhibition zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.[10]
Proposed Mechanism of Action
While the exact mechanisms of action for all thiophene derivatives are still under investigation, several studies suggest that their primary mode of antibacterial activity involves the disruption of the bacterial cell membrane.[1][3] Some thiophene derivatives have been shown to increase the permeability of the bacterial membrane, leading to leakage of intracellular components and ultimately cell death.[3] Molecular docking studies have also suggested that certain thiophene derivatives can bind to and inhibit essential bacterial enzymes or outer membrane proteins.[3][4]
Caption: Workflow for screening and identifying potent antimicrobial thiophene derivatives.
Caption: Proposed mechanisms of antimicrobial action for thiophene derivatives.
The compelling data from numerous studies strongly suggest that thiophene derivatives represent a promising class of molecules for the development of new antibiotics. Their potent activity against resistant bacterial strains, coupled with the potential for targeted mechanisms of action, makes them a high-priority area for future research and development in the ongoing battle against antimicrobial resistance. Further investigation into structure-activity relationships and in vivo efficacy is warranted to translate these promising findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
A Comparative Guide to the Anticancer Activity of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with thiophene derivatives emerging as a promising class of molecules.[1][2] This guide provides a comparative analysis of the anticancer activity of derivatives based on the Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate scaffold. The information presented herein is compiled from recent studies to facilitate further research and development in this area.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the in vitro anticancer activity of various thiophene derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.
| Compound ID/Name | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| Amino-thiophene derivative 15b | A2780 | Ovarian Cancer | 12 ± 0.17 | Sorafenib | 7.5 ± 0.54 |
| A2780CP | Ovarian Cancer | 10 ± 0.15 | Sorafenib | 9.4 ± 0.14 | |
| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 | Lung Cancer | Potent, broad-spectrum | - | - |
| 2-iodobenzamide (BZ02) | A549 | Lung Cancer | 6.10 | - | - |
| Thiophene Carboxamide 2b | Hep3B | Liver Cancer | 5.46 | - | - |
| Thiophene Carboxamide 2d | Hep3B | Liver Cancer | 8.85 | - | - |
| Thiophene Carboxamide 2e | Hep3B | Liver Cancer | 12.58 | - | - |
| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 | Breast Cancer | 0.013 | Cisplatin | - |
| MDA-MB-231 | Breast Cancer | 0.056 | Cisplatin | - | |
| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 3) | MCF-7 | Breast Cancer | 0.023 | Cisplatin | - |
Experimental Protocols
The evaluation of the anticancer activity of these thiophene derivatives typically involves a series of in vitro assays. Below are detailed methodologies for key experiments cited in the literature.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the thiophene derivatives (e.g., ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin or Cisplatin) are included.[3]
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is a powerful technique used to analyze the cell cycle distribution and quantify apoptosis.[3]
-
Cell Treatment and Harvesting: Cells are treated with the thiophene derivatives as described for the cytotoxicity assay. After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: For cell cycle analysis, the fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A. For apoptosis detection, cells can be stained with Annexin V and propidium iodide.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to the DNA content (for cell cycle) or indicates apoptosis (for Annexin V/PI staining).
-
Data Interpretation: The data is analyzed to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic and necrotic cells.
Mechanism of Action and Signaling Pathways
Thiophene derivatives exert their anticancer effects through various mechanisms.[1][2] These include the inhibition of key enzymes involved in cell proliferation and survival, disruption of microtubule dynamics, and induction of programmed cell death (apoptosis).[1][4] Some derivatives have been shown to increase the levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[5]
Below are diagrams illustrating a general experimental workflow for evaluating anticancer activity and a proposed signaling pathway for apoptosis induction.
Caption: Experimental workflow for assessing the anticancer potential of thiophene derivatives.
Caption: Proposed pathway for apoptosis induction by certain thiophene derivatives.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Catalysts in the Gewald Reaction: Enhancing Efficiency in 2-Aminothiophene Synthesis
For researchers, scientists, and drug development professionals, the Gewald reaction stands as a cornerstone for the synthesis of highly substituted 2-aminothiophenes, a scaffold of significant interest in medicinal chemistry and materials science. The choice of catalyst in this multicomponent reaction is paramount, directly influencing reaction rates, yields, and overall process efficiency. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs.
The Gewald reaction, a one-pot synthesis involving a carbonyl compound, an α-cyanoester, and elemental sulfur, is fundamentally a base-catalyzed process.[1] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the desired 2-aminothiophene.[1][2] Over the years, a diverse array of catalysts has been developed, ranging from simple organic bases to sophisticated heterogeneous and nanocatalyst systems, each offering distinct advantages.
Comparative Performance of Catalysts
The efficacy of a catalyst in the Gewald reaction is typically evaluated based on product yield, reaction time, and the mildness of the reaction conditions. The following table summarizes the performance of representative catalysts from different classes, providing a quantitative basis for comparison.
| Catalyst Class | Catalyst Example | Carbonyl Compound | α-Cyano Compound | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous | L-Proline (10 mol%) | Cyclohexanone | Malononitrile | DMF | 60 | - | 84 | [3] |
| Piperidinium borate (20 mol%) | Cyclohexanone | Malononitrile | - | 100 | 0.42 | 96 | [4] | |
| Morpholine | Cyclohexanone | Ethyl cyanoacetate | Ethanol | Reflux | - | - | [5] | |
| Heterogeneous | Sodium Aluminate (NaAlO₂) | Cyclohexanone | Malononitrile | Ethanol | Reflux | 1.5 | 96 | [6] |
| Zinc Oxide (ZnO) (5 mol%) | Various aldehydes/ketones | Malononitrile | Solvent-free | - | - | 27-70 | [7] | |
| Cs-containing BEA zeolites | Cyclohexanone | Malononitrile | - | - | - | High | [8] | |
| Nanocatalyst | Fe₃O₄@SiO₂@GLYMO@Mel-Zn(II) | Various aldehydes | Malononitrile | Solvent-free | 100 | - | High | [9] |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for reproducing and comparing catalytic performance. Below are representative experimental protocols for selected catalysts.
General Procedure using L-Proline:
An efficient one-pot synthesis of substituted 2-aminothiophenes can be achieved using L-proline as a catalyst under mild conditions.[3] In a typical procedure, a mixture of the carbonyl compound (1 mmol), the active methylene nitrile (1.2 mmol), elemental sulfur (1.5 mmol), and L-proline (10 mol%) are stirred in DMF at 60°C.[3] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the desired 2-aminothiophene product. This method highlights the use of a green and cost-effective organocatalyst.[3]
Protocol for Piperidinium Borate Catalysis:
For a truly catalytic Gewald synthesis, piperidinium borate can be employed.[4] The reaction involves heating a mixture of a ketone, an active methylene compound like malononitrile, ethyl cyanoacetate, or benzoyl acetonitrile, and elemental sulfur with a catalytic amount of piperidinium borate (e.g., 20 mol%).[4] Optimal conditions may involve heating at 100°C, which can lead to excellent yields in a short reaction time.[4] This catalyst has also demonstrated good recyclability and reusability.[4]
Heterogeneous Catalysis with Sodium Aluminate (NaAlO₂):
Sodium aluminate serves as an effective and recyclable solid base catalyst for the Gewald reaction.[6] The synthesis involves refluxing a mixture of the carbonyl compound, the α-cyanoester, and sulfur in ethanol with NaAlO₂.[6] The catalyst can be recovered after the reaction and reused multiple times without a significant loss of activity, offering an environmentally benign and cost-effective approach.[6]
Visualizing the Reaction Landscape
To better understand the process, the following diagrams illustrate the fundamental reaction mechanism and a general workflow for catalyst comparison.
Figure 1. Generalized mechanism of the catalyzed Gewald reaction.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Aminothiophenes: Traditional vs. Microwave-Assisted Methods
The synthesis of 2-aminothiophenes, a critical scaffold in medicinal chemistry, has been significantly advanced by the advent of microwave-assisted organic synthesis (MAOS).[1] This guide provides a detailed comparison of the efficiency of traditional heating methods versus microwave irradiation for the synthesis of these valuable compounds, primarily through the well-established Gewald reaction. The data presented demonstrates that microwave-assisted synthesis consistently outperforms conventional methods, offering dramatically reduced reaction times, improved yields, and cleaner reaction profiles.[1][2]
Efficiency Comparison: A Quantitative Overview
Microwave-assisted synthesis has been shown to be a much superior method for the synthesis of 2-aminothiophenes compared to conventional heating.[2][3] The primary advantages include a significant reduction in reaction time, often from hours to minutes, and a notable increase in product yield.[4][5]
| Reaction Parameter | Traditional (Conventional) Heating | Microwave-Assisted Synthesis (MAOS) | References |
| Reaction Time | 4 hours - 24 hours | 2 minutes - 48 minutes | [1][4][6] |
| Yield | 47% (example) - Generally lower | 57% - 95% | [7][8] |
| Purity | Often requires extensive purification | Generally higher purity, sometimes crystallizes directly | [4] |
| Energy Efficiency | Less efficient due to slow, conductive heating | More efficient due to direct dielectric heating | [9] |
| Environmental Impact | Often requires larger volumes of solvents | Reduced solvent usage, aligning with green chemistry principles | [10][11] |
The Gewald Reaction: A Comparative Workflow
The most common method for synthesizing 2-aminothiophenes is the Gewald three-component reaction.[1] This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[1] The workflow comparison below illustrates the significant acceleration achieved with microwave assistance.
Caption: Comparative workflow of traditional vs. microwave-assisted Gewald reaction.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of 2-aminothiophene derivatives, providing a basis for comparison between the two methodologies.
Traditional Heating Method (Generalized Protocol):
-
In a round-bottom flask equipped with a reflux condenser, combine the ketone or aldehyde (1.0 eq), the active methylene nitrile (1.1 eq), elemental sulfur (1.1 eq), and a suitable base (e.g., morpholine, triethylamine, 1.0 eq).
-
Add an appropriate solvent such as ethanol or DMF.
-
Heat the reaction mixture to reflux using a conventional heating source (e.g., oil bath) for a period ranging from 4 to 24 hours.[4][6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Perform a standard work-up procedure, which may involve pouring the mixture into water, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure 2-aminothiophene derivative.
Microwave-Assisted Method (Generalized Protocol): [1]
-
In a 5 mL microwave reaction vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).[1]
-
Add the appropriate solvent (3 mL).[1]
-
Seal the vial and place it in the microwave reactor.[1]
-
Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).[1]
-
Monitor the reaction progress by TLC if possible.[1]
-
After the reaction is complete, allow the vial to cool to room temperature.[1]
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).[1]
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.[1] In some cases, the product may crystallize directly from the reaction mixture, simplifying purification.[4]
Mechanism of the Gewald Reaction
The generally accepted mechanism for the Gewald reaction proceeds through a multi-step sequence. Understanding this pathway is crucial for optimizing reaction conditions.
Caption: The mechanistic pathway of the Gewald three-component reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. ijert.org [ijert.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Efficacy Analysis of Aminothiophene-Based Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of key aminothiophene-based fungicides, offering a detailed examination of their efficacy supported by experimental data. The focus is on three prominent compounds: Isofetamid, Penthiopyrad, and Cyflufenamid. While Isofetamid and Penthiopyrad belong to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides, Cyflufenamid presents a unique case with an unconfirmed mode of action, making this comparison particularly relevant for understanding the chemical diversity and strategic application of this class of agrochemicals.
Executive Summary
Aminothiophene-based fungicides are a cornerstone of modern crop protection, offering effective control against a wide range of fungal pathogens. Isofetamid and Penthiopyrad, both SDHI fungicides, act by disrupting the fungal mitochondrial respiratory chain.[1] Isofetamid is noted for its efficacy against fungal strains that have developed resistance to other SDHIs.[2] Penthiopyrad is recognized for its broad-spectrum and systemic activity, effective against both foliar and soil-borne diseases.[3] In contrast, the precise mode of action for Cyflufenamid remains to be fully elucidated, though it is suggested to be different from existing fungicides, potentially involving the inhibition of phospholipid biosynthesis.[4] This distinct mechanism makes it a valuable tool for resistance management programs.[5]
Efficacy Comparison
The following tables summarize the in vitro efficacy of Isofetamid, Penthiopyrad, and Cyflufenamid against key plant pathogens, presented as the half-maximal effective concentration (EC50). Lower EC50 values indicate higher antifungal activity.
Table 1: Comparative Efficacy (EC50 in µg/mL) Against Botrytis cinerea
| Fungicide | Wild Type (Sensitive) | H272Y Mutant | H272R Mutant | P225F Mutant | N230I Mutant | H272L Mutant |
| Isofetamid | 0.11[2] | 0.08[2] | 0.08[2] | 1.8[2] | 0.11[2] | 2.4[2] |
| Penthiopyrad | 0.13[2] | 13.0[2] | 1.8[2] | 4.8[2] | 1.6[2] | 11.0[2] |
| Cyflufenamid | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: Data for Cyflufenamid against specific resistant strains of B. cinerea was not available in the reviewed literature.
Table 2: Efficacy (EC50 in µg/mL) of Isofetamid and Penthiopyrad Against Other Pathogens
| Fungicide | Sclerotinia sclerotiorum | Various Ascomycetes |
| Isofetamid | <1[6] | <1[6] |
| Penthiopyrad | 0.0578 (mean)[1] | Data Not Available |
Mechanism of Action
Isofetamid and Penthiopyrad: Succinate Dehydrogenase Inhibition
Isofetamid and Penthiopyrad share a common mode of action, targeting Complex II (Succinate Dehydrogenase or SDH) of the mitochondrial respiratory chain in fungi.[1][7] By inhibiting this enzyme, they block the conversion of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle and the electron transport chain. This disruption halts the production of ATP, the primary energy currency of the cell, leading to fungal cell death.[1]
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Effect of isofetamid on SDHI-resistant isolates of Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. plant-protection.net [plant-protection.net]
- 5. epa.gov [epa.gov]
- 6. Advantageous properties of a new fungicide, isofetamid [jstage.jst.go.jp]
- 7. Advantageous properties of a new fungicide, isofetamid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate: A Procedural Guide
The proper disposal of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a chemical used in the synthesis of anti-inflammatory and analgesic agents, is crucial for laboratory safety and environmental protection.[1] This document provides a step-by-step guide for researchers, scientists, and drug development professionals on the appropriate handling and disposal of this compound, based on safety data for structurally similar thiophene derivatives.
Hazard Profile and Safety Precautions
Thiophene and its derivatives are often flammable and can be harmful if swallowed or inhaled, and may cause skin and eye irritation.[2][3][4] It is also important to prevent their release into the environment as they can be harmful to aquatic life with long-lasting effects.[2][5] Therefore, all handling and disposal procedures must be conducted while wearing appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles and a face shield.[2] |
| Hand Protection | Wear chemical protective gloves, for example, PVC. For prolonged or frequently repeated contact, a glove with a higher protection class (breakthrough time > 240 minutes) is recommended.[5] |
| Body Protection | Protective clothing should be worn to avoid skin contact.[5] |
Step-by-Step Disposal Procedure
The primary method for disposing of this compound is through an approved hazardous waste disposal program.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
-
Waste Collection : Collect waste in a dedicated, properly labeled, and sealed container. Glass containers are generally suitable.[2]
-
Labeling : Clearly label the waste container with "HAZARDOUS WASTE," the full chemical name "this compound," and any known hazard symbols (e.g., flammable, toxic).[2]
-
Storage : Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and away from heat and ignition sources.[2][6]
-
Waste Pickup : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]
Spill Management Protocol
In the event of a spill, the following procedures should be followed:
-
Evacuation and Ventilation : Immediately evacuate the area and ensure it is well-ventilated, preferably within a fume hood.[2]
-
Containment : For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance.[2][6] Do not use combustible materials like paper towels.[2]
-
Cleanup : Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2]
-
Decontamination : Thoroughly clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[2]
-
Reporting : Report the spill to your institution's EHS department.[2]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 4815-24-1 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Ethyl 2-aminothiophene-3-carboxylate | C7H9NO2S | CID 1988156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
Essential Safety and Operational Guide for Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This guide provides immediate and essential safety and logistical information for handling Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate in a laboratory setting. The following procedures are based on established best practices for handling powdered chemicals and available data on structurally similar thiophene derivatives.
Hazard Identification and Personal Protective Equipment
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required Equipment | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against dust particles and potential splashes. |
| Face Shield | Recommended when handling larger quantities or when there is a significant risk of dust generation. | |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for handling this type of powdered chemical. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and kept fully buttoned to protect against skin contact. |
| Respiratory Protection | NIOSH-approved Respirator | A respirator is necessary if work cannot be conducted within a certified chemical fume hood or if dust formation is likely. |
Operational Plan: Handling and Experimental Protocol
Adherence to proper handling procedures is critical to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
- All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
- Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
- Designate a specific area within the fume hood for handling this compound to contain any potential contamination.
2. Weighing and Transfer:
- Weigh the solid compound in a tared, sealed container within the chemical fume hood to prevent the dispersal of dust.[1]
- Use anti-static weigh paper or a spatula to carefully transfer the powder. Avoid pouring directly from the bottle.
- Keep the container with the chemical closed whenever possible.
3. Experimental Procedure:
- When adding the compound to a reaction vessel, do so slowly and carefully to avoid creating dust.
- If dissolving the solid, add the solvent to the solid to minimize the risk of airborne particles.
- Always keep the fume hood sash at the lowest practical height during the experiment.
4. Post-Experiment:
- Decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical using an appropriate solvent.
- Properly label and store any resulting mixtures or products.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | All solid waste contaminated with this compound (e.g., gloves, weigh paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container. |
| Liquid Waste | Any liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Dispose of the rinsed container in accordance with your institution's guidelines. |
Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.
Experimental Workflow
The following diagram outlines the standard operational workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
